Technical Documentation Center

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid
  • CAS: 1704064-32-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic Acid

An In-Depth Technical Guide for Drug Discovery and Chemical Biology Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is critical for optimizing both the synthetic tracta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery and Chemical Biology

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for optimizing both the synthetic tractability and the pharmacokinetic profile of lead compounds. 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (CAS: 1704064-32-3)[1] represents a highly specialized molecular scaffold that bridges transition-metal catalysis with medicinal chemistry. This whitepaper provides an authoritative, data-driven analysis of its physicochemical properties, analytical characterization, and application in Suzuki-Miyaura cross-coupling, emphasizing the mechanistic causality behind experimental protocols.

Molecular Architecture & Physicochemical Properties

The architecture of this compound is defined by three distinct functional domains, each dictating specific chemical behaviors:

  • Phenylboronic Acid Core: Acts as the electrophile-engaging handle in palladium-catalyzed cross-coupling reactions.

  • Propoxy Linker: Provides spatial flexibility, allowing the terminal basic group to extend into solvent-exposed regions of a target protein.

  • Piperazine Terminus: A basic, nitrogen-containing heterocycle that drastically alters the physicochemical landscape of the molecule, acting as a solubilizing moiety.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, highlighting the causality behind its behavior in solution.

PropertyValueCausality / Significance
CAS Number 1704064-32-3[1]Unique chemical identifier for regulatory and procurement tracking.
Molecular Formula C14H23BN2O3[1]Defines the atomic composition and isotopic distribution.
Molecular Weight 278.16 g/mol [2]Critical for precise stoichiometric calculations in catalytic cycles.
Piperazine pKa ~9.73 (secondary N), ~5.35 (tertiary N)[3]Dictates ionization at physiological pH (7.4), ensuring the secondary amine is protonated to enhance aqueous solubility[4].
Boronic Acid pKa ~8.5 - 9.0Requires the reaction microenvironment to reach pH > 9 to efficiently form the reactive boronate anion required for transmetalation[5].

Mechanistic Insight: The inherent hydrophilicity of the piperazine core improves aqueous solubility, a highly desirable trait for both oral and intravenous drug formulations[3]. However, the presence of the boronic acid introduces an equilibrium challenge: in neutral aqueous media, boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.

Analytical Characterization Workflows

To ensure the integrity of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid before deployment in complex syntheses, a self-validating analytical workflow is required.

Protocol 1: LC-MS Purity and Stability Profiling
  • Causality: Standard neutral LC-MS methods often result in broad, tailing peaks for boronic acids due to on-column boroxine formation and interaction with residual silanols. The addition of an acidic modifier is mandatory to maintain the piperazine in a fully protonated state (improving peak shape) and to shift the equilibrium away from boroxine anhydrides.

  • Step 1: Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 10 µg/mL using a 50:50 mixture of H₂O/MeCN.

  • Step 2: Chromatographic Separation: Utilize a sub-2 µm C18 column. Run a gradient elution from 5% to 95% Acetonitrile over 5 minutes. Crucial: Both aqueous and organic mobile phases must contain 0.1% Formic Acid (v/v).

  • Step 3: Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor for the protonated parent mass [M+H]+ at m/z 279.1.

AnalyticalWorkflow Start Sample Preparation (Dissolution in MeOH/H2O) LCMS LC-MS Analysis (0.1% Formic Acid Modifier) Start->LCMS NMR Multinuclear NMR (1H, 13C, 11B in DMSO-d6) Start->NMR Boroxine Monitor Boroxine Anhydride Formation LCMS->Boroxine pH Control Data Structural Validation & Purity Confirmation NMR->Data Boroxine->Data

Analytical workflow for boronic acid validation, emphasizing pH control.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The primary synthetic application of this compound is the [6]. The reaction conjoins the arylboronic acid with an organohalide to form a biaryl carbon-carbon bond.

The Role of the Base and Water

A common misconception is that the base merely neutralizes the acid generated during the reaction. In reality, the base plays a direct mechanistic role. The neutral boronic acid is a poor nucleophile and cannot undergo transmetalation. The addition of an aqueous base (e.g., K2​CO3​ or NaOH ) converts the boronic acid into a tetrahedral boronate anion [ArB(OH)3​]− . This boronate species is significantly more nucleophilic and is the actual intermediate that reacts with the Palladium(II) complex during transmetalation[5],[7].

Protocol 2: Standardized Suzuki-Miyaura Coupling
  • Step 1: Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 equivalent of the target aryl halide, 1.2 equivalents of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid, and 3.0 equivalents of K2​CO3​ .

  • Step 2: Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and Water. Causality: The water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex[8].

  • Step 3: Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst and to suppress homocoupling of the boronic acid.

  • Step 4: Catalyst Addition: Add 0.05 equivalents (5 mol%) of Pd(dppf)Cl2​ . Heat the reaction mixture to 85°C for 4–12 hours, monitoring completion via LC-MS.

  • Step 5: Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The piperazine moiety may cause the product to partition into the aqueous layer if the pH is too low; ensure the aqueous layer is adjusted to pH > 10 before extraction.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd TransMet Transmetalation (Transfer of Ar' group) OxAdd->TransMet Pd(II) Intermediate BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Reactive Boronate RedElim Reductive Elimination (Biaryl Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura reaction highlighting base activation.

Pharmacokinetic Implications in Drug Design

The integration of the 3-(piperazin-1-yl)propoxy motif into a drug candidate is a deliberate design choice. The piperazine ring is a "privileged scaffold" in medicinal chemistry[3].

  • Solubility Enhancement: By introducing a basic amine (pKa ~9.73)[9], the molecule can easily form stable, water-soluble salts (e.g., hydrochloride or mesylate salts), which is critical for oral bioavailability.

  • Target Engagement: The flexible propoxy linker allows the piperazine ring to reach out of hydrophobic binding pockets (such as the ATP-binding hinge region of kinases) and interact with solvent-exposed acidic residues via ionic bonds or hydrogen bonding.

References

  • NextSDS Chemical Database - 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid. NextSDS. 1

  • BIOFOUNT Reagents - 1704064-32-3 Properties. BIOFOUNT. 2

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. 3

  • Piperazine | C4H10N2 | CID 4837 - PubChem, National Institutes of Health (NIH). 4

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - Journal of Chemical & Engineering Data, University of Regina.9

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate. 5

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). 7

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. 10

  • Suzuki-Miyaura Coupling Overview - Chemistry LibreTexts.8

  • Suzuki reaction - Wikipedia.6

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Arylboronic acids are indispensable building blocks in modern medicinal chemistry, primarily serving as key nucleophilic partner...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arylboronic acids are indispensable building blocks in modern medicinal chemistry, primarily serving as key nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction's reliability and high functional group tolerance have cemented its status as one of the most widely used carbon-carbon bond-forming methods in the pharmaceutical industry.[3] This guide provides a detailed, field-proven methodology for the multi-step synthesis of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid, a versatile intermediate for drug discovery programs. We will dissect the strategic decisions behind the chosen synthetic route, provide step-by-step protocols with causal explanations, and address the common challenges associated with the purification of boronic acids.

Introduction to the Target Molecule and Synthetic Strategy

The Significance of Substituted Phenylboronic Acids

The target molecule, 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid, incorporates several key structural features valuable in drug design:

  • A Phenylboronic Acid Moiety: The cornerstone for engaging in Suzuki-Miyaura coupling, enabling the facile construction of biaryl structures common in pharmacologically active compounds.[1][4]

  • A Piperazine Group: A privileged scaffold in medicinal chemistry, often incorporated to improve aqueous solubility, modulate basicity (pKa), and provide a vector for interacting with biological targets.

  • An Alkoxy Linker: A flexible chain that provides optimal spacing and orientation for the piperazine moiety relative to the core aromatic ring.

The combination of these features makes this molecule a highly valuable intermediate for building a library of complex potential drug candidates.

Strategic Approach: A Retrosynthetic Analysis

A successful synthesis relies on a logical and robust strategy. The chosen pathway prioritizes the use of stable intermediates and high-yielding reactions, deferring the introduction of the sensitive boronic acid functionality to a later stage.

The primary retrosynthetic disconnection is made at the aryl C-B bond, pointing to an aryl halide as a stable and readily available precursor. A second disconnection at the ether linkage simplifies the molecule further into two key starting materials: a substituted phenol and a piperazine-containing alkyl halide.

G Target 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid Intermediate1 Aryl Bromide Intermediate Target->Intermediate1 C-B Bond Formation (Lithiation-Borylation) Start1 3-Bromo-4-methylphenol Intermediate1->Start1 Ether Synthesis (O-Alkylation) Start2 1-(3-Chloropropyl)piperazine (Boc-protected) Intermediate1->Start2 Ether Synthesis (O-Alkylation)

Caption: Retrosynthetic analysis of the target molecule.

This forward-synthetic strategy—O-alkylation followed by lithiation-borylation and final deprotection—is selected for its robustness. It avoids exposing the boronic acid group to the basic conditions of the alkylation step, where it could undergo undesirable side reactions.

Detailed Experimental Protocols

This section details the step-by-step methodology for the synthesis, broken down into three primary stages.

Stage 1: O-Alkylation via Williamson Ether Synthesis

The initial step involves forming the ether linkage between the phenolic starting material and the piperazine sidechain. To prevent N-alkylation of the secondary amine on the piperazine ring and potential complications, a Boc-protected version of the alkylating agent is employed.

Reaction: Synthesis of tert-butyl 4-(3-(2-bromo-5-methylphenoxy)propyl)piperazine-1-carboxylate.

ReagentMW ( g/mol )M-equivAmount
3-Bromo-4-methylphenol187.041.0(e.g., 5.00 g)
tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate276.801.1(e.g., 7.91 g)
Potassium Carbonate (K₂CO₃)138.212.0(e.g., 7.39 g)
N,N-Dimethylformamide (DMF)--(e.g., 50 mL)

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-4-methylphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring for the disappearance of the starting phenol by Thin Layer Chromatography (TLC) or LC-MS.

  • Causality Check: Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the SN2 reaction.[5] DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium cation.

  • After cooling to room temperature, pour the reaction mixture into water (approx. 200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired intermediate as a viscous oil or low-melting solid.

Stage 2: Aryl C-B Bond Formation via Lithiation-Borylation

This critical step converts the stable aryl bromide into the corresponding boronic acid. The procedure requires strictly anhydrous conditions and low temperatures to prevent quenching of the highly reactive organolithium intermediate.

Reaction: Synthesis of the Boc-protected phenylboronic acid intermediate.

ReagentMW ( g/mol )M-equivAmount
Stage 1 Product429.391.0(e.g., 10.0 g)
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.061.1(e.g., 10.2 mL)
Triisopropyl borate188.081.2(e.g., 6.2 mL)
Anhydrous Tetrahydrofuran (THF)--(e.g., 100 mL)

Protocol:

  • Dissolve the aryl bromide from Stage 1 (1.0 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Critical Step: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may change color upon formation of the aryllithium species. Stir for 1 hour at -78 °C.

  • Causality Check: The extremely low temperature is essential to prevent side reactions, such as the reaction of n-BuLi with other functional groups or elimination reactions. Anhydrous conditions are paramount as any trace of water will protonate and destroy the organometallic intermediates.[6][7]

  • In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Adjust the pH to ~7 with 1 M HCl. Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude boronic ester/acid is often carried forward to the next step without extensive purification.

Stage 3: Boc Deprotection to Yield the Final Product

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperazine nitrogen under acidic conditions.

Reaction: Synthesis of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid.

ReagentM-equivAmount
Stage 2 Product1.0(e.g., ~10.0 g crude)
4 M HCl in 1,4-DioxaneExcess(e.g., 50 mL)
Diethyl Ether-For precipitation

Protocol:

  • Dissolve the crude product from Stage 2 in 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours. Evolution of gas (isobutylene) will be observed. Monitor the reaction by LC-MS until the starting material is consumed.

  • Upon completion, the product, typically as its hydrochloride salt, will often precipitate from the reaction mixture.

  • Add diethyl ether to the mixture to further encourage precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Purification and Characterization Insights

Boronic acids are notoriously challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate on the acidic silica surface, forming boroxine trimers.[8][9]

Recommended Purification Strategies:

  • Acid-Base Extraction: The final product has both an acidic (boronic acid) and a basic (piperazine) handle. A careful aqueous workup by adjusting the pH can be an effective purification method. Dissolving the crude material in a dilute acid, washing with an organic solvent to remove non-basic impurities, and then precipitating the product by neutralizing the aqueous layer can be effective.[10][11]

  • Recrystallization: If the final product is a stable solid, recrystallization from a suitable solvent system (e.g., water/isopropanol, ethanol) is a highly effective method for achieving high purity.[8]

Characterization:

  • ¹H NMR: Will confirm the presence of all key structural motifs. The B(OH)₂ protons are often broad and may be exchangeable with D₂O.

  • LC-MS: Essential for confirming the molecular weight of the final product and assessing its purity.

Overall Synthetic Workflow

The complete synthetic pathway is a streamlined process designed for efficiency and scalability in a research and development setting.

G cluster_0 Starting Materials cluster_1 Stage 1: O-Alkylation cluster_2 Stage 2: Borylation cluster_3 Stage 3: Deprotection A 3-Bromo-4-methylphenol C Boc-Protected Aryl Bromide A->C K₂CO₃, DMF B Boc-1-(3-chloropropyl)piperazine B->C D Boc-Protected Boronic Acid C->D 1. n-BuLi, -78°C 2. B(OiPr)₃ E Final Product: 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid D->E HCl in Dioxane

Caption: Complete workflow for the synthesis.

Conclusion

This guide outlines a logical, robust, and reproducible synthesis of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid. By strategically choosing to perform O-alkylation on a stable aryl bromide precursor before introducing the boronic acid functionality, this pathway mitigates common side reactions and simplifies purification. The detailed protocols and causal explanations provided herein are intended to empower researchers to confidently produce this valuable building block for application in Suzuki-Miyaura cross-coupling and accelerate the drug discovery process.

References

  • Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available at: [Link]

  • James, T. D., et al. (2011). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Molecules. Available at: [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Knapp, D. M., et al. (2012). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • The Hartwig Group. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Available at: [Link]

  • Wang, C., et al. (2016). Synthetic applications of arylboronic acid via an aryl radical transfer pathway. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lohray, B. B., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents (WO2005019229A1).
  • Various Authors. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]

  • Various Authors. (2017). Purification of boronic acids? Reddit. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mphahlele, M. J., et al. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. Available at: [Link]

  • Cavallo, L., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Ashworth, I. W., et al. (2019). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry. Available at: [Link]

  • NextSDS. 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid. Available at: [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett. Available at: [Link]

  • Leston, G. (1976). Alkylation of phenols. Google Patents (US3932537A).
  • Grienke, U., et al. (2021). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Biotechnology Advances. Available at: [Link]

  • Various Authors. (2020). Preparation method of hydroxyphenylboronic acid. Google Patents (CN111072698A).
  • Gao, Y., et al. (2020). One-Pot Alkylation–Sulfonylation of Diphenol. Molecules. Available at: [Link]

  • Howei. CAS 1704064-31-2 | 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid,95%. Available at: [Link]

  • PubChem. (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid. Available at: [Link]

  • Pawlowski, M., et al. (1993). Synthesis and properties of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one. PubMed. Available at: [Link]

  • Alcaro, F., et al. (2021). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Foundational

The Strategic Application of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic Acid and Structural Analogues in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from a highly potent in vitro hit to an orally bioavailable lead compound often hinges on the optimization of physicochemical properties. 4-Methyl-3-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from a highly potent in vitro hit to an orally bioavailable lead compound often hinges on the optimization of physicochemical properties. 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (CAS: 1704064-32-3)[1] and its structural analogues serve as highly specialized, privileged building blocks designed to solve these exact pharmacokinetic bottlenecks.

By combining a reactive boronic acid for late-stage functionalization, a conformationally restricting 4-methylphenyl core, and a highly basic piperazine-propoxy tail, this fragment is uniquely engineered to append solubilizing motifs to rigid, lipophilic heterocyclic scaffolds. This technical guide deconstructs the structural causality, physicochemical profiling, and synthetic integration of this building block, with a specific focus on its application in the development of kinase inhibitors and PROTAC degraders.

Structural Deconstruction & Causality

The utility of this building block lies in the precise mechanistic function of its three distinct sub-components. Understanding the "why" behind each functional group is critical for rational drug design.

The Boronic Acid (-B(OH)2): Late-Stage Functionalization

The inclusion of a boronic acid moiety enables the fragment to be appended to complex, halogenated core scaffolds via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond-forming strategy is one of the most heavily utilized reactions in the pharmaceutical industry[2]. The causality behind choosing a boronic acid over a stannane (Stille) or zincate (Negishi) is driven by its exceptional functional group tolerance, air stability, and the generation of non-toxic, easily removable boron byproducts.

The 4-Methylphenyl Core: Conformational Restriction

While a simple phenyl ring could serve as a spacer, the addition of the 4-methyl group (ortho to the propoxy linkage) provides critical steric shielding. When this boronic acid is coupled to a heterocyclic core (e.g., a pyrimidine or quinoline), the steric bulk of the methyl group restricts the dihedral angle of the resulting biaryl system. This locks the molecule into a specific bioactive conformation, significantly reducing the entropic penalty upon binding to a target protein.

The 3-(Piperazin-1-yl)propoxy Tail: Solvation and Target Engagement
  • The Propoxy Linker: A flexible 3-carbon alkyl chain provides the optimal vector length to project the basic amine out of deep, lipophilic binding pockets (such as the ATP-binding site of kinases) and into the solvent-exposed region.

  • The Piperazine Ring: The piperazine scaffold is widely recognized as a "privileged structure" in drug discovery[3]. With a pKa of approximately 9.8, the secondary amine of the piperazine ring is predominantly protonated at physiological pH (7.4). This cationic state drastically improves aqueous solubility and modulates the overall pharmacokinetic (PK) profile, acting as a critical solubilizing group in otherwise flat, lipophilic kinase inhibitors[4].

Pharmacophore cluster_molecule Coupled Drug Molecule Target Kinase ATP-Binding Site Core Heterocyclic Core (Hinge Binder) Core->Target Hydrogen Bonds Tolyl 4-Methylphenyl (Hydrophobic Pocket) Core->Tolyl Suzuki Bond Tolyl->Target Steric Fit Linker Propoxy Linker (Flexible Spacer) Tolyl->Linker Tail Piperazine Ring (Solvent Exposed) Linker->Tail Tail->Target Solvation

Caption: Pharmacophore mapping of the coupled structural motif within a kinase ATP-binding pocket.

Physicochemical Profiling

To effectively utilize this building block, researchers must account for how its protection state alters its physicochemical properties during synthesis. The table below summarizes the quantitative data for the parent compound, its Boc-protected precursor (CAS: 1704064-33-4)[5], and a theoretical coupled lead compound.

Property4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acidBoc-Protected AnalogueTypical Coupled Kinase Lead
CAS Number 1704064-32-31704064-33-4N/A
Molecular Weight 278.16 g/mol 378.28 g/mol ~450 - 550 g/mol
cLogP (est.) 1.22.83.5 - 4.5
Topological PSA 63.3 Ų72.5 Ų~90 - 110 Ų
Primary pKa (Basic) ~9.8 (Piperazine NH)N/A (Protected)~9.8 (Piperazine NH)
State at pH 7.4 Cationic (+1)NeutralCationic (+1)

Experimental Workflows: Self-Validating Systems

The integration of this basic fragment into a drug scaffold requires careful synthetic planning. The following protocols utilize the Boc-protected analogue to prevent the secondary amine from poisoning the palladium catalyst or undergoing unwanted side reactions.

Protocol 1: High-Throughput Suzuki-Miyaura Cross-Coupling

Objective: Couple the Boc-protected boronic acid to an aryl halide core. Causality & Logic: We utilize Pd(dppf)Cl2​ because the bidentate phosphine ligand (dppf) creates a sterically hindered environment that prevents any trace free amines from coordinating to and deactivating the palladium center. The biphasic aqueous system is mandatory because water is required to activate the boronic acid into the reactive trihydroxyboronate intermediate prior to transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the Aryl Halide core (1.0 eq), 3-(3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 0.1 M concentration).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of inert gas (Argon or Nitrogen).

  • Reaction: Seal the flask and heat to 90°C for 4–8 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography to isolate the Boc-protected intermediate.

Protocol 2: Global Deprotection and Salt Formation

Objective: Remove the Boc group to reveal the basic piperazine tail and isolate the final drug candidate. Causality & Logic: A traditional aqueous workup must be strictly avoided here. Because the fully deprotected piperazine tail is highly water-soluble, attempting to extract it from an aqueous layer (even at high pH) often leads to massive yield losses. By using anhydrous HCl in dioxane, the reaction acts as a self-validating system: the final product cleanly precipitates out of the organic solvent as a hydrochloride salt, bypassing the need for complex reverse-phase chromatography.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cleavage: Dropwise, add 4M HCl in 1,4-Dioxane (10.0 eq).

  • Agitation: Stir at room temperature for 2 hours. A white/off-white precipitate will begin to form as the basic amine is exposed and immediately forms the insoluble HCl salt.

  • Isolation: Dilute the suspension with cold Diethyl Ether to maximize precipitation.

  • Filtration: Filter the solid over a Büchner funnel, washing with additional cold ether. Dry under high vacuum to yield the final lead compound as the HCl salt.

Workflow A Core Scaffold (Aryl Halide) C Suzuki-Miyaura Coupling A->C B Boronic Acid BB (CAS: 1704064-33-4) B->C D Boc-Deprotection (HCl/Dioxane) C->D E Lead Compound (Improved ADME) D->E

Caption: Workflow for integrating the piperazine-propoxy building block into lead compounds.

References

  • NextSDS Chemical Substance Information - 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (CAS: 1704064-32-3). 1

  • NextSDS Chemical Substance Information - 3-(3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-Methylphenylboronic acid (CAS: 1704064-33-4). 6

  • Smolecule - Piperazine in Drug Discovery: The Privileged Structure. 3

  • Benchchem - Solubilizing Groups in Kinase Inhibitors and ATP-Binding Pocket Engagement. 4

  • American Chemical Society (via YouTube Adaptation) - Advanced Organic Chemistry: Traditional Cross Coupling Reactions and the Popularity of Suzuki-Miyaura in Medicinal Chemistry. 2

Sources

Exploratory

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid For Researchers, Scientists, and Drug Development Professionals Introduction: A Chemist's Perspective on a Mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Perspective on a Modern Building Block

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a bifunctional organic compound of increasing interest in medicinal chemistry and drug discovery. Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and a piperazine-containing side chain, a privileged scaffold known for its prevalence in centrally active and other therapeutic agents.[1][2] This combination makes it a valuable building block for synthesizing complex molecular architectures and exploring novel chemical space in drug development programs.

However, the very features that make this molecule chemically useful also necessitate a rigorous and informed approach to its handling. The presence of the boronic acid group, a reactive piperazine nitrogen, and its nature as a fine organic powder present a specific combination of potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties. The protocols described herein are designed to empower researchers to work confidently and safely, minimizing exposure risks while maintaining the integrity of their experiments.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a compound's identity and properties is the foundation of a robust safety assessment.

PropertyValueSource
IUPAC Name (4-methyl-3-(3-(piperazin-1-yl)propoxy)phenyl)boronic acidN/A
CAS Number 1704064-32-3[3][4]
Molecular Formula C₁₄H₂₃BN₂O₃Inferred
Molecular Weight 278.16 g/mol Inferred
Appearance Typically a white to off-white solid powderGeneral Knowledge

Note: Detailed experimental data for this specific compound is not widely published. Properties are inferred from closely related analogs and general chemical principles.

Section 2: Hazard Identification and GHS Classification

While a specific, verified Safety Data Sheet (SDS) for 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is not publicly available, a reliable hazard profile can be constructed by analyzing its structural components and data from closely related analogs, such as (4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid (CAS: 1704064-31-2).[5]

Causality of Hazards:

  • Boronic Acid Moiety: Phenylboronic acids as a class are known to be irritants and are harmful if swallowed.[6][7] The boron atom can interact with biological diols, and the acidic nature can cause irritation to mucous membranes.

  • Piperazine Moiety: Piperazine and its derivatives can cause skin irritation and respiratory issues.[8][9][10] The basic nitrogen atoms can be corrosive to tissues upon contact or inhalation.

  • Physical Form: As a fine powder, the compound poses an inhalation risk, which can lead to respiratory tract irritation.[11]

Anticipated GHS Classification:

Pictograms alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5][12] H319: Causes serious eye irritation.[5][12] H335: May cause respiratory irritation.[5][12]
Precautionary Statements P261: Avoid breathing dust.[6][12] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[6][10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[12][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][13]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The primary safety principle is to minimize all routes of exposure—inhalation, skin contact, eye contact, and ingestion. This is achieved through a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

Relying solely on PPE is insufficient. The environment in which the compound is handled must be designed to contain the material.

  • Chemical Fume Hood: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of the powder, which may cause respiratory irritation.[11]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

  • Designated Work Area: A specific area of the lab bench or fume hood should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory even when using engineering controls.

PPE ItemSpecificationRationale and Best Practices
Eye/Face Protection Safety glasses with side-shields or, preferably, chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[9][11]Protects against accidental splashes of solutions or airborne particles of the solid. The H319 "Causes serious eye irritation" classification makes this non-negotiable.
Skin Protection Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm). A standard laboratory coat.Nitrile gloves provide an effective barrier against skin contact. Given the H315 "Causes skin irritation" hazard, gloves must be inspected before use and changed immediately if contaminated.[11] A lab coat protects skin and personal clothing.
Respiratory Protection Not typically required if work is conducted within a functional chemical fume hood.If a fume hood is unavailable or in case of a large spill, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[8][10]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow is crucial for ensuring both safety and experimental reproducibility.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Solid Compound Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup A Review SDS & Conduct Risk Assessment B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Prepare & Verify Engineering Controls (Fume Hood) B->C D Retrieve Compound from Desiccator/Freezer C->D Begin Work E Allow to Equilibrate to Room Temperature D->E F Weigh Solid into a Clean, Tared Container E->F G Transfer to Reaction Vessel or Prepare Solution F->G H Decontaminate Spatula & Weighing Vessel G->H I Clean Work Surface in Fume Hood H->I J Dispose of Contaminated Waste in Labeled Container I->J K Remove PPE & Wash Hands Thoroughly J->K

Caption: Workflow for handling solid 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid.

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation: Before retrieving the compound, ensure your fume hood sash is at the appropriate height, and the work surface is clean. Don all required PPE.

  • Equilibration: Retrieve the sealed container from storage. Allow it to warm to ambient temperature before opening. This is a critical step to prevent water condensation on the hygroscopic solid, which can degrade the boronic acid.[9]

  • Aliquotting: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of powder onto a weighing paper or into a tared vial.

  • Minimize Dust: Perform all transfers slowly and deliberately to avoid creating airborne dust. Avoid pouring the powder from a height.

  • Sealing: Immediately and tightly reseal the main container, purging with an inert gas like argon or nitrogen if available and long-term storage is intended.

  • Cleanup: Place the used weighing paper and any contaminated wipes into a designated solid waste container located within the fume hood.

Section 5: Storage and Stability Considerations

The stability of boronic acids and piperazine-containing compounds is highly dependent on storage conditions. Improper storage can lead to degradation, affecting experimental outcomes and potentially altering the compound's toxicological profile.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is often recommended by suppliers for analogous compounds.[5][14]

  • Atmosphere: This compound is likely hygroscopic and may be sensitive to air. Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) or in a desiccator.

  • Light: Piperazine derivatives can be light-sensitive.[9] Storing the compound in an amber vial or in a dark location is a prudent measure to prevent photochemical degradation.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous reactions or degradation.[9]

Section 6: Emergency Response Protocols

Preparedness is key to mitigating the harm from an accidental exposure or spill.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Inhalation Inhalation: Move to fresh air. Seek medical attention. Start->Inhalation Skin Skin Contact: Remove contaminated clothing. Wash area with soap & water for 15 min. Start->Skin Eye Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. Start->Eye Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Start->Ingestion Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (in hood): Wipe with damp paper towel. Place in waste. Assess->SmallSpill LargeSpill Large Spill: Evacuate area. Alert safety personnel. Assess->LargeSpill

Caption: Decision tree for emergency response to an exposure or spill.

First-Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[11][13]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or compound label if possible.

Accidental Release Measures
  • Small Spill (Contained in a Fume Hood):

    • Ensure PPE is being worn.

    • Gently cover the spill with a paper towel dampened with water to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the surface with a suitable solvent (e.g., 70% ethanol) and then soap and water.

  • Large Spill (Outside of a Fume Hood):

    • Evacuate all non-essential personnel from the immediate area.

    • Alert your institution's environmental health and safety (EHS) office or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment (including respiratory protection).[11]

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6] Avoid using a direct water jet, as it may scatter the powder and create a dust explosion hazard.

  • Hazards from Combustion: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][15] Firefighters should wear self-contained breathing apparatus (SCBA).

Section 7: Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Solid Waste: Contaminated items such as gloves, weighing papers, and spill cleanup materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Disposal: Coordinate with your institution's EHS department for the proper disposal of the waste containers. Do not pour chemical waste down the drain.

References

  • PHENYL BORONIC ACID - Safety Data Sheet. (n.d.). S D Fine-Chem Limited. [Link]

  • Phenylboronic acid - Safety Data Sheet. (n.d.). Carl ROTH. [Link]

  • 4-Methyl-3-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid - Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid - Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • Chmil, V., et al. (2024, July 11). Second-generation piperazine derivatives as promising radiation countermeasures. Royal Society of Chemistry. [Link]

  • Koba, M., & Welz, A. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. (n.d.). PubChem. [Link]

  • RTECS NUMBER-KM5554575. (n.d.). Chemical Toxicity Database. [Link]

  • N-((1-methyl-5-(3-(piperidin-1-yl)propoxy). (2025, September 27). ScienceDirect. [Link]

Sources

Foundational

Biological Activity of Piperazine-Containing Boronic Acids: A Technical Guide to Reversible Covalent Inhibitors

Executive Summary The fusion of piperazine scaffolds with boronic acid warheads represents a sophisticated strategy in modern medicinal chemistry. This pharmacophore leverages the physicochemical versatility of piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fusion of piperazine scaffolds with boronic acid warheads represents a sophisticated strategy in modern medicinal chemistry. This pharmacophore leverages the physicochemical versatility of piperazine and the unique electrophilic properties of boron to create highly selective, reversible covalent inhibitors. This whitepaper provides an in-depth technical analysis of their biological activity, focusing on their roles as proteasome inhibitors, β -lactamase potentiators, and antimicrobial agents, supported by field-proven experimental workflows.

The Pharmacological Rationale of the Piperazine-Boronic Acid Motif

The biological efficacy of piperazine-containing boronic acids stems from a synergistic structural relationship:

  • The Piperazine Scaffold: Piperazine rings are privileged structures that modulate the lipophilicity, pKa, and aqueous solubility of a drug candidate. More importantly, their rigid chair conformation provides a predictable, highly stable vector for positioning functional groups into the specific sub-pockets (e.g., S1, S2) of target enzymes[1].

  • The Boronic Acid Warhead: The boron atom features an empty p-orbital, rendering it a strong Lewis acid. This allows the boronic acid moiety to act as an electrophilic trap. When in proximity to a catalytic nucleophile—such as the hydroxyl group of a serine or threonine residue—the boron atom undergoes nucleophilic attack to form a stable, yet reversible, tetrahedral boronate adduct[1].

G Target Catalytic Nucleophile (Serine/Threonine) Complex Reversible Covalent Tetrahedral Adduct Target->Complex Adduct Formation Boronic Boronic Acid Warhead (Electrophilic Trap) Boronic->Target Nucleophilic Attack Boronic->Complex Adduct Formation Piperazine Piperazine Scaffold (Vector & Solubility) Piperazine->Boronic Scaffold Linkage

Mechanism of reversible covalent binding by piperazine-boronic acids.

Primary Biological Targets and Mechanisms of Action

Proteasome Inhibition

The 26S proteasome is a critical target for oncology, regulating the degradation of polyubiquitinated proteins. While first-generation drugs like bortezomib utilize a dipeptide backbone, novel 2 have been identified as potent non-peptidic inhibitors of the 20S core particle[2]. These molecules selectively inhibit the chymotrypsin-like (CT-L) and peptidylglutamyl-peptide hydrolyzing (PA) activities by forming a reversible covalent bond with the catalytic N-terminal threonine (Thr1) of the proteasome's β -subunits[2].

β -Lactamase Inhibition

To combat multidrug-resistant Gram-negative bacteria, boronic acids are deployed to mimic the tetrahedral transition state of β -lactam hydrolysis. 3 act as highly effective product or intermediate mimics, successfully inhibiting metallo- β -lactamases (MBLs) in the low-micromolar range and restoring the efficacy of primary β -lactam antibiotics[3].

Antifungal and Antimicrobial Applications

Piperazine-boronic acid conjugates also exhibit broad-spectrum antimicrobial properties. For example, 4 compounds demonstrate potent antifungal activity against Candida albicans by targeting and trapping Leucyl-tRNA synthetase (LeuRS) at the editing site[4]. Furthermore, structurally unique derivatives have shown significant dose-dependent growth inhibition in 5[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the comparative biological activity of key piperazine-containing boronic acid derivatives across different therapeutic targets:

Compound ClassPrimary TargetRepresentative EfficacyReference
Sulfonyl piperazine boronic acids20S Proteasome (CT-L & PA activity)IC50 ~ 9.0 - 10.8 µM[2]
Piperazine-based cyclic boronatesMetallo- β -Lactamases (MBLs)Ki in low-µM range[3]
Piperazine bis(benzoxaborole)Candida albicans (LeuRS)MIC ~ 7.8 µg/mL[4]
3-piperazine-bis(benzoxaborole)Cyanobacteria (Photosynthetic apparatus)MIC ~ 0.1 - 1.0 mM[5]

Experimental Workflows for Validating Biological Activity

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain the mechanistic reasoning behind critical experimental steps.

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Enzyme Incubation (Equilibration) Step1->Step2 Step3 3. Substrate Addition (Fluorogenic) Step2->Step3 Step4 4. Kinetic Readout (Fluorescence) Step3->Step4 Step5 5. Data Analysis (IC50 Determination) Step4->Step5

Standard workflow for evaluating in vitro enzymatic inhibition.

Protocol 1: 20S Proteasome Chymotrypsin-like (CT-L) Activity Assay

Objective: To quantify the reversible covalent inhibition of the PSMB5 subunit by piperazine-boronic acids.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.5 mM EDTA, and 1 mM DTT.

    • Causality: DTT is strictly required as a reducing agent to prevent the oxidative degradation of the 20S proteasome complex, ensuring baseline enzymatic viability.

  • Compound Equilibration: Perform 3-fold serial dilutions of the piperazine-boronic acid in DMSO. Add to purified 20S proteasome (0.3 nM final concentration) and incubate at 37°C for 30 minutes.

    • Causality: Because boronic acids are reversible covalent inhibitors, this pre-incubation period is mandatory. It allows the binding kinetics to reach thermodynamic equilibrium before the introduction of the competing substrate.

  • Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 25 µM.

    • Causality: The cleavage of the AMC fluorophore provides a highly sensitive, real-time kinetic readout of residual enzyme activity.

  • Kinetic Readout & Validation: Monitor fluorescence continuously (Ex 380 nm / Em 460 nm) for 60 minutes.

    • Causality: A self-validating control system must be used: a vehicle-only well defines 100% activity, while a well containing a known covalent inhibitor (e.g., 1 µM bortezomib) defines the 0% baseline activity.

Protocol 2: Minimum Inhibitory Concentration (MIC) for β -Lactamase Potentiators

Objective: To evaluate the ability of the compound to rescue β -lactam antibiotic activity against resistant bacterial strains.

  • Checkerboard Matrix Preparation: In a 96-well plate containing Cation-Adjusted Mueller-Hinton Broth (CAMHB), titrate the piperazine-boronic acid against a fixed concentration of a β -lactam antibiotic (e.g., meropenem).

    • Causality: Because the compound acts as an enzyme inhibitor (potentiator) rather than a standalone antibiotic, this matrix isolates the synergistic potentiating effect from any intrinsic, off-target antibacterial activity.

  • Inoculum Standardization: Prepare a bacterial suspension of the target strain (e.g., KPC-producing K. pneumoniae) standardized to exactly 5×105 CFU/mL using a 0.5 McFarland standard.

    • Causality: Strict standardization prevents "inoculum effect" artifacts, where an over-dense bacterial population artificially inflates the apparent MIC due to overwhelming baseline β -lactamase expression.

  • Incubation and Readout: Incubate plates at 37°C for 16-20 hours. Determine the MIC via an OD600 spectrophotometric reading.

    • Causality: Utilizing an OD600 reading eliminates the subjective bias of visual inspection, providing a mathematically rigorous threshold for growth inhibition.

Conclusion

Piperazine-containing boronic acids represent a highly tunable and potent class of reversible covalent inhibitors. By leveraging the spatial rigidity of piperazine and the electrophilic trapping capability of boronic acid, drug developers can selectively target critical serine/threonine nucleophiles across a diverse array of pathologies, from oncology to multidrug-resistant bacterial and fungal infections.

References

  • 1 - RSC Publishing. 2.2 - Journal of Medicinal Chemistry, ACS Publications. 3.3 - PMC.

  • 4 - MDPI. 5.5 - PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application Area: Active Pharmaceutical Ingredient (API) Synthesis, CNS and Kinase Inhibitor Development Introduction and Mechanisti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application Area: Active Pharmaceutical Ingredient (API) Synthesis, CNS and Kinase Inhibitor Development

Introduction and Mechanistic Insights

The integration of basic, nitrogen-rich aliphatic heterocycles into biaryl scaffolds is a cornerstone of modern drug discovery. The reagent 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid provides a direct vector for installing a solubilizing, pharmacologically active piperazine-propoxy motif. However, the presence of the unprotected secondary amine in the piperazine ring presents significant catalytic challenges during Suzuki-Miyaura (SM) cross-coupling[1].

The Piperazine Challenge: Causality in Catalyst Deactivation

Unprotected basic amines strongly coordinate to electrophilic Palladium(II) intermediates. In a standard SM catalytic cycle, the oxidative addition of the aryl halide to Pd(0) yields a Pd(II) complex. If a basic piperazine nitrogen coordinates to this Pd(II) center, it forms a stable, off-cycle resting state, effectively poisoning the catalyst and stalling transmetalation[2].

To circumvent this, the protocol avoids traditional triphenylphosphine ( PPh3​ ) ligands. Instead, we utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) . The extreme steric bulk of the dicyclohexylphosphino group and the triisopropylphenyl ring in XPhos prevents the piperazine amine from accessing the Pd center, ensuring the catalyst remains in the active cycle. Furthermore, the electron-rich nature of XPhos accelerates the oxidative addition of deactivated or sterically hindered aryl chlorides.

Experimental Design & Optimization

To establish a self-validating system, researchers must screen conditions that favor the boronate pathway [1]. The boronic acid must be converted into a highly nucleophilic tetrahedral boronate species [R−B(OH)3​]− prior to transmetalation[3]. Weak aqueous bases (like K3​PO4​ or Na2​CO3​ ) in biphasic solvent systems are optimal for this transformation while buffering the basicity of the piperazine.

Table 1: Reaction Optimization Matrix for Piperazine-Bearing Boronic Acids
EntryPalladium SourceLigandBase (Aq.)Solvent SystemTemp (°C)Conversion (%)*
1 Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ Toluene/EtOH/H₂O90< 15% (Catalyst Poisoning)
2 Pd(OAc)2​ (2 mol%)XPhos (4 mol%) K3​PO4​ 1,4-Dioxane/H₂O100> 95%
3 Pd2​(dba)3​ (2 mol%)SPhos (4 mol%) K2​CO3​ DMF/H₂O9082%
4 Pd(dppf)Cl2​ (5 mol%)None Cs2​CO3​ THF/H₂O8045%

*Conversion based on LC-MS analysis of coupling with a model aryl chloride.

Step-by-Step Protocol: High-Yield Biaryl Synthesis

Note: This protocol is optimized for a 1.0 mmol scale using Entry 2 conditions.

Materials Required
  • Aryl Halide (Electrophile): 1.0 mmol

  • Boronic Acid: 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (1.2 mmol, 1.2 eq)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 mmol, 2 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, 3.0 eq)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) (4:1 v/v ratio)

Procedure
  • Preparation and Degassing (Critical Step):

    • In a 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide, the piperazine-bearing boronic acid, Pd(OAc)2​ , XPhos, and K3​PO4​ .

    • Self-Validation Check: Ensure the boronic acid is a free-flowing powder; boronic anhydrides (boroxines) can form upon storage and may require adjusted stoichiometry.

  • Solvent Addition:

    • Add 1,4-Dioxane (4.0 mL) and H2​O (1.0 mL).

    • Seal the vessel with a septum. Sparge the heterogeneous mixture with ultra-pure Nitrogen or Argon gas for 10 minutes via a submerged needle to remove dissolved oxygen, which rapidly oxidizes electron-rich phosphine ligands.

  • Catalytic Coupling:

    • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C.

    • Stir vigorously (800 rpm) for 4 to 12 hours. The biphasic nature requires high shear mixing to facilitate mass transfer between the aqueous base and the organic catalytic cycle.

  • Reaction Quench and Extraction:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

    • Filter the biphasic mixture through a short pad of Celite to remove palladium black.

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Note: Because the product contains a basic piperazine, ensure the aqueous layer pH is >10 before extraction to prevent the product from partitioning into the water as a protonated salt.

  • Purification:

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography on silica gel. Crucial: Use a highly polar, basic eluent system such as Dichloromethane / Methanol / Aqueous NH4​OH (e.g., 90:9:1) to prevent the basic piperazine from streaking on the acidic silica gel.

Experimental Workflow Visualization

The following diagram maps the critical path of the experimental protocol, highlighting the logical progression from inert preparation to basic-phase purification.

Workflow Step1 1. Reagent Preparation Degas Solvents & Weigh Reagents Step2 2. Reaction Assembly Add Pd(OAc)2, XPhos, Boronic Acid, Ar-X Step1->Step2 Step3 3. Catalytic Coupling Heat at 100°C under N2 (4-12 h) Step2->Step3 Step4 4. Quench & Extraction Filter (Celite), Adjust pH > 10, EtOAc Wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography (DCM/MeOH/NH4OH) Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki cross-coupling of basic amine substrates.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link][1]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts.[Link][3]

  • Kallepalli, V. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (PMC).[Link][2]

Sources

Application

Application Note: 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic Acid in Medicinal Chemistry

Executive Summary In modern drug discovery, optimizing the physicochemical properties of a pharmacophore is as critical as establishing target affinity. 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid has emerge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of a pharmacophore is as critical as establishing target affinity. 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid has emerged as a highly versatile building block for synthesizing targeted therapeutics. This reagent enables the late-stage installation of a solubilizing, flexible, and biologically active side chain onto halogenated heterocyclic cores via palladium-catalyzed Suzuki-Miyaura cross-coupling.

The structural motif delivered by this boronic acid—a rigid phenyl spacer, a flexible propoxy linker, and a basic piperazine ring—is a hallmark of several FDA-approved kinase inhibitors, most notably the dual Src/Abl inhibitor Bosutinib (SKI-606)[1][2]. Furthermore, the secondary amine of the piperazine serves as an optimal "exit vector" for the development of Proteolysis Targeting Chimeras (PROTACs), allowing for the seamless attachment of E3 ligase ligands[3].

Structural Rationale & Pharmacophore Mapping

Designing a drug candidate requires a deep understanding of how each functional group interacts with both the biological target and the aqueous physiological environment. The causality behind utilizing this specific boronic acid building block is rooted in its quadripartite structure:

  • Boronic Acid (The Coupling Handle): Provides a highly regioselective handle for C-C bond formation. It undergoes rapid transmetalation with palladium intermediates, allowing for the functionalization of complex, sterically hindered drug cores.

  • 4-Methylphenyl Core (The Rigid Spacer): The methyl group restricts the conformational rotation of the aromatic ring when bound in tight hydrophobic pockets (such as the ATP-binding site of kinases), reducing entropic penalties upon binding and minimizing off-target toxicity.

  • Propoxy Linker (The Flexible Extension): Acts as a spatial bridge. It allows the basic piperazine group to extend out of the lipophilic binding pocket and into the solvent boundary layer, which is crucial for maintaining target affinity while improving solvation.

  • Piperazine Ring (The Solubilizer & Attachment Point): With a pKa of ~9.0, the piperazine nitrogen is protonated at physiological pH, drastically improving the aqueous solubility of otherwise flat, lipophilic drug cores. In PROTAC development, the secondary amine acts as a highly reactive nucleophile for linker attachment[3].

G B Boronic Acid (Suzuki Handle) C 4-Methylphenyl (Rigid Spacer) B->C C-C Bond L Propoxy Linker (Flexibility) C->L Ether Linkage P Piperazine Ring (Solubilizer/Vector) L->P N-Alkylation

Diagram 1: Pharmacophore mapping and functional causality of the building block components.

Quantitative Data: Reaction Optimization

When working with basic amine-containing boronic acids, competitive binding of the amine to the palladium catalyst can stall the catalytic cycle. To circumvent this, the N-Boc protected derivative (CAS 1704064-33-4) is the industry standard for the initial coupling step[4][5].

Below is a quantitative summary of optimized Suzuki-Miyaura coupling conditions for this specific building block.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2M)Toluene/EtOH/H₂O9045Sluggish transmetalation; significant protodeboronation observed.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2M)1,4-Dioxane/H₂O 90 82 Clean conversion; bulky bidentate ligand prevents amine coordination.
XPhos Pd G2 (2 mol%)K₃PO₄ (solid)THF/H₂O (4:1)8094Excellent for highly electron-deficient or sterically hindered aryl chlorides.
RuPhos Pd G3 (2 mol%)Cs₂CO₃ (solid)Toluene/H₂O (10:1)10088High efficiency for challenging heteroaryl bromides.

Synthetic Workflows & Experimental Protocols

The following protocols detail the synthesis of a targeted protein degrader (PROTAC) utilizing this boronic acid as the critical bridging intermediate.

Workflow Step1 Aryl Halide Core (e.g., Quinoline/Pyrimidine) Reaction1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Step1->Reaction1 Step2 N-Boc Protected Boronic Acid (CAS 1704064-33-4) Step2->Reaction1 Intermediate Boc-Protected Kinase Inhibitor Reaction1->Intermediate Reaction2 1. TFA Deprotection 2. Amidation (HATU, DIPEA) Intermediate->Reaction2 Final Targeted Protein Degrader (PROTAC) Reaction2->Final E3 E3 Ligase Ligand (e.g., VHL-PEG-COOH) E3->Reaction2

Diagram 2: Synthetic workflow from core functionalization to final PROTAC assembly.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Append the target moiety to a halogenated heterocyclic core while preventing catalyst poisoning.

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide core (1.0 equiv), N-Boc-4-methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (1.2 equiv)[4], and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Insight: The bidentate dppf ligand is sterically bulky and electron-rich. This prevents the basic piperazine nitrogens (even when partially exposed) from displacing the phosphine ligands and deactivating the palladium center.

  • Solvent & Base Addition : Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality Insight: Dioxane provides excellent solubility for the organic substrates at elevated temperatures, while the aqueous layer dissolves the inorganic base, facilitating the critical transmetalation step.

  • Reaction Execution : Purge the flask with N₂ for 5 minutes. Heat the mixture to 90°C for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the aryl halide peak disappears and the product mass (M+H) is dominant.

  • Workup & Metal Scavenging : Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Separate the organic layer, add SiliaMetS® Thiol (or an equivalent Pd scavenger, 3-5 equivalents relative to Pd), and stir for 2 hours at 40°C.

    • Causality Insight: Piperazine-containing molecules are notorious for chelating heavy metals. This specific scavenging step ensures the residual palladium drops below the 10 ppm pharmaceutical safety threshold.

  • Purification : Filter the suspension through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to yield the Boc-protected intermediate.

Protocol 2: Deprotection and PROTAC Linker Amidation

Objective: Unmask the secondary amine and attach an E3 ligase ligand (e.g., VHL-PEG-COOH) to generate a bifunctional degrader[3].

  • Boc Deprotection : Dissolve the intermediate from Protocol 1 in anhydrous DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v concentration. Stir at room temperature for 2 hours.

    • Self-Validation: Confirm complete deprotection via LC-MS by observing a mass shift of -100 Da (loss of the Boc group).

  • Preparation of the Free Amine : Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the free piperazine.

  • Linker Activation : In a clean, dry vial, dissolve the E3 ligase ligand (e.g., VHL-PEG-COOH, 1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (5.0 equiv). Stir for 15 minutes.

    • Causality Insight: HATU is chosen over EDC/HOBt because it is highly efficient for coupling sterically hindered secondary amines (like the piperazine ring) with minimal epimerization. The excess DIPEA neutralizes the piperazine-TFA salt generated in Step 2.

  • Coupling : Add the deprotected piperazine intermediate (1.0 equiv) to the activated ester solution. Stir for 4 hours at room temperature.

  • Purification : Quench the reaction with a few drops of water. Purify directly via preparative HPLC (C18 column, Water/MeCN gradient supplemented with 0.1% Formic Acid) to isolate the final PROTAC molecule.

Sources

Method

Application Notes and Protocols for the Use of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic Acid in Synthetic Chemistry

Introduction: A Multifunctional Building Block for Modern Drug Discovery 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a sophisticated bifunctional reagent designed for advanced applications in organic synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a sophisticated bifunctional reagent designed for advanced applications in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure strategically combines a reactive phenylboronic acid moiety with a pharmacologically significant piperazine side chain.

The boronic acid group is a cornerstone of modern synthetic chemistry, enabling robust and versatile carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This allows for the precise assembly of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Simultaneously, the piperazine heterocycle is recognized as a "privileged scaffold" in drug design. Its presence in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and provide a key interaction point for binding to biological targets. The secondary amine of the piperazine ring offers an additional site for further chemical modification, allowing for late-stage diversification of a lead compound. This dual-functionality makes 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid a valuable tool for researchers aiming to synthesize novel compounds with potential therapeutic activity.

Physicochemical Properties and Handling

While specific experimental data for 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is not widely published, the properties of the closely related N-methylated analog, (4-methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid, provide a useful guideline for handling and storage.

Table 1: Physicochemical and Safety Data Summary (for the N-methyl analog, CAS: 1704064-31-2)

PropertyValue / InformationSource
CAS Number 1704064-31-2
Molecular Formula C₁₅H₂₅BN₂O₃
Molecular Weight 292.19 g/mol
Appearance Typically a white to off-white solid.General Knowledge
Purity Available in various purities, typically ≥95%.
Storage Store at 2-8°C, protected from light and moisture. Keep container tightly sealed in a dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon).
GHS Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Expert Handling & Storage Insights: Boronic acids are known to be sensitive to moisture and can undergo dehydration to form cyclic boroxine anhydrides. This process is often reversible upon exposure to water but can complicate stoichiometry and reaction kinetics. Storing the reagent under an inert atmosphere and in a desiccator or refrigerator is crucial to maintain its integrity. The piperazine moiety makes this compound basic; therefore, it should be stored away from strong acids and oxidizing agents.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond with an appropriate aryl or heteroaryl halide (or triflate).

Mechanism and Rationale

The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product R¹-R² (Coupled Product) RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid + Base [R²-B(OR)₃]⁻ BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together and eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst for the next cycle.

Special Consideration for the Piperazine Moiety: The basic nitrogen atoms in the piperazine ring can potentially coordinate to the palladium catalyst, potentially inhibiting its activity. Therefore, the choice of base and ligands is critical. A non-coordinating, strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often preferred over amine bases. The use of bulky, electron-rich phosphine ligands can also help to stabilize the catalyst and promote the desired reaction pathway over catalyst inhibition.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid with a representative aryl bromide.

Note: This is a representative protocol. The optimal conditions (solvent, base, catalyst, temperature) may vary depending on the specific aryl halide used. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Materials and Reagents:
  • 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (1.2 equiv.)

  • Aryl Bromide (e.g., 4-bromobenzonitrile) (1.0 equiv.)

  • Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ adduct) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, anhydrous) (2.0 - 3.0 equiv.)

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite® for filtration

  • Solvents for extraction (e.g., Ethyl Acetate) and column chromatography (e.g., Hexanes/Ethyl Acetate with Triethylamine)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (1.2 equiv.), and the anhydrous base (2.0-3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential homo-coupling or protodeboronation side reactions. Anhydrous base is crucial as water content can affect catalyst activity and promote side reactions.

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of aryl halide) via syringe.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Rationale: A biphasic solvent system like dioxane/water or toluene/water is common. Water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex, which is essential for the transmetalation step. The catalyst is added last to the heterogeneous mixture.

  • Reaction:

    • Heat the reaction mixture to the target temperature (typically 85-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).

    • Rationale: Heating accelerates the rate-limiting steps of the catalytic cycle. Monitoring consumption of the starting material is the most reliable way to determine reaction completion.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Rationale: Filtration removes insoluble materials. The aqueous wash removes the inorganic base and other water-soluble byproducts.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will likely contain unreacted boronic acid and homo-coupled byproducts.

    • Purify the crude residue by flash column chromatography on silica gel.

    • Expert Tip: Due to the basic piperazine moiety, the product may streak on silica gel. It is highly recommended to add a small amount of triethylamine (0.5-1%) to the eluent system to suppress this interaction and achieve better separation.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Suzuki-Miyaura Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Inappropriate base or solvent.1. Use fresh catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly before use.3. Screen alternative bases (e.g., K₃PO₄, CsF) and solvents (e.g., Toluene, 2-MeTHF).
Significant Protodeboronation 1. Presence of excess water or protic sources.2. Reaction temperature is too high or run time is too long.3. Base is too strong or hydrolytically unstable.1. Use anhydrous solvents and base.2. Optimize reaction time and temperature; aim for the lowest effective temperature.3. Consider using a milder base like KF.
Homo-coupling of Boronic Acid Oxygen contamination leading to oxidative homo-coupling.Ensure the reaction is rigorously maintained under an inert atmosphere.
Product is Difficult to Purify Co-elution with boronic acid starting material or boroxine byproduct.1. During workup, perform an acid-base extraction to remove the basic product into an aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract the product.2. Use an amine-deactivated silica gel or add triethylamine to the chromatography eluent.

Conclusion

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a powerful and versatile reagent for constructing complex molecules of interest to the pharmaceutical and materials science industries. Successful application hinges on a solid understanding of the Suzuki-Miyaura reaction mechanism and careful attention to experimental parameters. By employing inert atmosphere techniques, selecting appropriate reaction partners (catalyst, base, solvent), and utilizing tailored purification strategies, researchers can effectively leverage this building block to accelerate their synthetic programs.

References

  • Pearson Education. Pearson Chemistry 11 - Western Australia: Student Book & Reader+. Teacher Superstore. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2021). An evolving role of piperazine moieties in drug design and discovery. PubMed. Available from: [Link]

  • Ingenta Connect. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Ingenta Connect. Available from: [Link]

  • ResearchGate. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • Kotha, S., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PubMed Central. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Royal Society of Chemistry. (2024). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings. RSC Publishing. Available from: [Link]

  • National Center for Biotechnology Information. [4-(Piperazin-1-yl)phenyl]boronic acid. PubChem. Available from: [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Phenylboronic acid D5. Available from: [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159): A new potential drug for Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.
  • ChemSynthesis. Piperazines database - synthesis, physical properties. Available from: [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available from: [Link]

  • University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium. Edinburgh Research Explorer. Available from: [Link]

Application

Application Notes and Protocols for the Preclinical Evaluation of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid in Oncology Research

For Research Use Only. Not for use in diagnostic procedures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Compound with Rational Design for Cancer Therapy

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a novel synthetic compound that merges two key chemical moieties with established significance in oncology: a phenylboronic acid group and a piperazine ring system. This rational design suggests a potential for multi-faceted anti-cancer activity.

The boronic acid functional group is a cornerstone of several FDA-approved drugs, most notably the proteasome inhibitor bortezomib, used in the treatment of multiple myeloma.[1][2] Boronic acids are known to form reversible covalent bonds with the active sites of certain enzymes, leading to potent and specific inhibition.[2] Furthermore, the phenylboronic acid moiety can interact with diols present on the surface of cancer cells, which often overexpress sialic acid-rich glycoproteins, suggesting a potential for targeted delivery.[3] This unique chemical reactivity also makes boronic acid derivatives responsive to the tumor microenvironment, which is often characterized by increased levels of reactive oxygen species (ROS), offering a potential trigger for prodrug activation.[4][5]

The piperazine ring is a common scaffold in medicinal chemistry, found in numerous approved anti-cancer agents, including imatinib and olaparib.[6] This functional group can enhance the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. The piperazine moiety can also serve as a pharmacophore that interacts with the active sites of various kinases, which are often dysregulated in cancer.[6][7][8]

The combination of these two pharmacophores in 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid presents a compelling case for its investigation as a novel anti-cancer agent. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, from initial in vitro screening to mechanistic studies.

Hypothesized Mechanism of Action

Based on its structural components, 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is hypothesized to exert its anti-cancer effects through one or more of the following mechanisms:

  • Enzyme Inhibition: The boronic acid moiety may target the active site of key enzymes involved in cancer cell survival and proliferation, such as the proteasome or histone deacetylases (HDACs).[1][2] Inhibition of the proteasome, for example, would lead to the accumulation of misfolded proteins and the induction of apoptosis.[9]

  • Kinase Inhibition: The piperazine moiety could enable the compound to act as a kinase inhibitor, disrupting signaling pathways crucial for cancer cell growth, such as the PI3K/AKT/mTOR pathway.[8]

  • Induction of Apoptosis: By inhibiting key survival pathways, the compound is expected to induce programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates a potential signaling pathway that could be disrupted by a boronic acid-based proteasome inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal IKK IKK Signal->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits Proteasome Proteasome IkB->Proteasome Targeted for degradation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) NF-kB->Gene_Transcription Promotes 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic_acid 4-Methyl-3-(3-(piperazin-1-yl)propoxy) phenylboronic acid 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic_acid->Proteasome Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid.

Experimental Protocols

The following protocols are designed to systematically evaluate the anti-cancer potential of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, RPMI-8226 for multiple myeloma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete growth medium. The final concentrations should range from 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 2-4 hours at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Hypothetical Data Presentation:

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
HCT116Colon Cancer8.9
RPMI-8226Multiple Myeloma2.5
Protocol 2: Proteasome 20S Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome, a potential target of the boronic acid moiety.

Materials:

  • Purified 20S proteasome

  • Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid

  • Bortezomib (positive control)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the compound and bortezomib in assay buffer.

  • In a 96-well black plate, add the compound dilutions, purified 20S proteasome, and assay buffer.

  • Incubate for 15 minutes at 37°C.

  • Add the fluorogenic substrate to each well to a final concentration of 20 µM.

  • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes.

  • Calculate the rate of substrate cleavage (RFU/min) for each concentration.

  • Determine the IC50 value for proteasome inhibition.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol assesses the induction of apoptosis in cancer cells treated with the compound by detecting the cleavage of PARP and Caspase-3.

Materials:

  • Cancer cells treated with the compound at its IC50 concentration for 24 and 48 hours.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

  • Chemiluminescence imaging system.

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system. An increase in the levels of cleaved PARP and cleaved Caspase-3 indicates the induction of apoptosis.

Preclinical Evaluation Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Target_Engagement Target Engagement Assays (e.g., Proteasome Activity) Cytotoxicity->Target_Engagement Identifies lead cancer types Apoptosis Apoptosis Assays (e.g., Western Blot, Flow Cytometry) Target_Engagement->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Apoptosis->Cell_Cycle Signaling Signaling Pathway Analysis (e.g., Kinase Profiling) Cell_Cycle->Signaling Pharmacokinetics Pharmacokinetics (PK) and ADME Studies Signaling->Pharmacokinetics Confirms mechanism of action Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) Pharmacokinetics->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A stepwise workflow for the preclinical evaluation of a novel anti-cancer compound.

Conclusion

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a promising candidate for further investigation as an anti-cancer therapeutic. Its unique structure, combining a boronic acid moiety with a piperazine ring, suggests the potential for potent and selective activity against various cancer types. The protocols and workflow outlined in these application notes provide a robust framework for its preclinical evaluation, from initial screening to in-depth mechanistic studies. Successful completion of these studies will be crucial in determining the clinical potential of this novel compound.

References

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC. (URL: )
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])

  • Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives | Request PDF - ResearchGate. (URL: [Link])

  • Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives - Taylor & Francis. (URL: [Link])

  • Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC. (URL: [Link])

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - NIH. (URL: [Link])

  • Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed. (URL: [Link])

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (URL: [Link])

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC. (URL: [Link])

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - MDPI. (URL: [Link])

Sources

Method

Application Note: Functionalization of Nanoparticles with 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic Acid for Targeted Delivery Systems

Introduction and Mechanistic Rationale The development of smart, stimuli-responsive nanocarriers is a cornerstone of modern targeted therapeutics. 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid represents a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of smart, stimuli-responsive nanocarriers is a cornerstone of modern targeted therapeutics. 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid represents a highly versatile bifunctional ligand designed for advanced nanoparticle surface engineering. This molecule integrates two critical functional domains:

  • Phenylboronic Acid Moiety: Enables dynamic covalent binding with 1,2- or 1,3-diols. In physiological contexts, this allows for the active targeting of overexpressed sialic acid and aberrant glycosylation patterns on the surface of tumor cells [1].

  • Piperazine-Propoxy Linker: The piperazine ring serves a dual purpose. First, its secondary amine provides a highly reactive nucleophilic handle for conjugation to nanoparticle surfaces (e.g., via NHS-ester or EDC/NHS coupling to carboxylated polymers). Second, its protonation profile (pKa ~ 9.8 and 5.6) imparts a pH-responsive "proton sponge" effect, facilitating endosomal escape and triggered drug release in the acidic tumor microenvironment [2].

This application note provides a comprehensive, self-validating protocol for the covalent attachment of this ligand to carboxylated mesoporous silica nanoparticles (MSNs) or polymeric micelles, ensuring robust functionalization and reproducible targeting efficacy.

Physicochemical Properties and Conjugation Parameters

To ensure successful conjugation, it is critical to understand the solubility and reactivity profile of the ligand. The table below summarizes the key parameters required for experimental design.

ParameterValue / DescriptionExperimental Implication
Chemical Nature Bifunctional (Amine + Boronic Acid)Requires orthogonal protection or selective activation (e.g., EDC/NHS on the NP, not the ligand).
Solubility Soluble in DMSO, DMF, slightly in H₂OConjugation must be performed in a co-solvent system (e.g., 10-20% DMSO in aqueous buffer) to prevent precipitation.
Piperazine pKa ~5.6, ~9.8Conjugation via the secondary amine is optimal at pH 7.5–8.0 where the amine is partially deprotonated and nucleophilic.
Boronic Acid pKa ~8.5 - 9.0Binding to diols is optimal in slightly alkaline conditions, but forms stable tetrahedral boronate esters with sialic acid at physiological pH (7.4).

Conjugation Workflow and Signaling Pathway

The functionalization process relies on the activation of carboxyl groups on the nanoparticle surface, followed by nucleophilic attack by the piperazine nitrogen.

Workflow NP Carboxylated Nanoparticles (e.g., MSNs-COOH) Activation EDC/NHS Activation (pH 5.5 - 6.0, 30 min) NP->Activation MES Buffer Ligand Add 4-Methyl-3-(3-(piperazin-1-yl) propoxy)phenylboronic acid (pH 7.5 - 8.0, 12 h) Activation->Ligand Reactive NHS-Ester Purification Dialysis / Centrifugation (Remove unreacted ligand) Ligand->Purification Covalent Amide Bond Targeting Sialic Acid Targeting (Tumor Cell Surface) Purification->Targeting In Vitro / In Vivo Release pH-Responsive Release (Endosomal Escape) Targeting->Release Endocytosis (pH drop)

Figure 1: Workflow for nanoparticle functionalization and subsequent cellular targeting mechanism.

Experimental Protocols

Protocol A: Surface Functionalization of Carboxylated Nanoparticles

Rationale: We utilize zero-length crosslinkers (EDC/sulfo-NHS) to form a stable amide bond between the nanoparticle's surface carboxyls and the secondary amine of the piperazine ring. A two-step activation process is employed to prevent cross-linking of the boronic acid ligand itself.

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA-COOH or MSNs-COOH)

  • 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (Ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M PBS, pH 7.5 (with 10% v/v DMSO)

Step-by-Step Procedure:

  • Nanoparticle Dispersion: Disperse 10 mg of carboxylated nanoparticles in 2 mL of Activation Buffer using mild sonication (bath sonicator, 5 mins).

  • Surface Activation: Add 4 mg of EDC and 6 mg of sulfo-NHS to the nanoparticle suspension. Incubate at room temperature for 30 minutes under continuous magnetic stirring (400 rpm). Note: The acidic pH favors the formation of the active O-acylisourea intermediate.

  • Buffer Exchange (Critical Step): Centrifuge the activated nanoparticles (14,000 x g, 15 min) to remove excess EDC/NHS. Resuspend the pellet in 2 mL of Coupling Buffer. Causality: Removing excess EDC prevents unwanted side reactions and hydrolysis during the longer coupling phase.

  • Ligand Conjugation: Dissolve 5 mg of the boronic acid ligand in 200 µL of DMSO. Add this dropwise to the activated nanoparticle suspension.

  • Incubation: Stir the mixture overnight (12–16 hours) at room temperature in the dark. The pH of 7.5 ensures the piperazine secondary amine is sufficiently unprotonated to act as a nucleophile.

  • Purification: Transfer the suspension to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 12 hours to remove unreacted ligand and DMSO.

  • Lyophilization: Freeze-dry the purified nanoparticles for long-term storage at -20°C.

Protocol B: Validation of Boronic Acid Functionalization (Alizarin Red S Assay)

Rationale: To validate the presence of active boronic acid groups on the nanoparticle surface, we use the Alizarin Red S (ARS) displacement assay. ARS forms a fluorescent complex with boronic acids. Upon addition of a competing diol (like fructose), the ARS is displaced, resulting in a quantifiable change in fluorescence and absorbance [3].

Step-by-Step Procedure:

  • Prepare a 100 µM solution of ARS in 0.1 M phosphate buffer (pH 7.4).

  • Incubate 1 mg/mL of the functionalized nanoparticles with the ARS solution for 30 minutes.

  • Centrifuge and measure the absorbance of the supernatant at 450 nm to determine the amount of ARS bound to the nanoparticles (indirect quantification of boronic acid density).

  • Self-Validation: Add 10 mM fructose to the nanoparticle-ARS complex. The displacement of ARS into the supernatant confirms the boronic acid groups are stereochemically accessible and functionally active for diol binding.

Quality Control and Troubleshooting

  • Low Conjugation Efficiency: Often caused by ligand precipitation. Ensure the DMSO concentration during the coupling step is maintained at 10-15%. If precipitation occurs, gently warm the solution to 37°C.

  • Nanoparticle Aggregation: Can occur if the zeta potential drops too close to neutral after conjugation. Monitor zeta potential via Dynamic Light Scattering (DLS) before and after conjugation. A shift from highly negative (e.g., -40 mV) to slightly negative/neutral (e.g., -10 mV) is expected due to the consumption of carboxyl groups and the introduction of the piperazine moiety.

References

  • Deshayes, S., et al. (2013). "Phenylboronic acid-installed polymeric micelles for targeted drug delivery." Journal of Controlled Release.[Link]

  • Boussif, O., et al. (1995). "A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine." Proceedings of the National Academy of Sciences.[Link]

  • Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid–diol complexation." Tetrahedron.[Link]

Application

Advanced HPLC Methodologies for the Separation and Analysis of Boronic Acids and Their Esters

Application Note & Method Development Guide Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists The Physicochemical Complexities of Boronic Acids Boronic acids and their ester derivatives (such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Method Development Guide Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists

The Physicochemical Complexities of Boronic Acids

Boronic acids and their ester derivatives (such as pinacol esters) are indispensable building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for active pharmaceutical ingredient (API) development. However, analyzing these compounds via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique chromatographic challenges that routinely confound standard method development.

As an analytical scientist, understanding the causality behind poor peak shape or unexpected degradation is critical. Boronic acids exhibit three primary behaviors that disrupt standard HPLC workflows:

  • Ionization Dynamics (pKa): The two hydroxyl groups on a free boronic acid typically possess pKa values between 8 and 10. At low pH, they remain neutral, but at high pH, they become partially or fully charged, drastically altering retention times and selectivity [1].

  • Boroxine Formation: In the absence of sufficient water, free boronic acids can undergo spontaneous dehydration to form trimeric anhydrides known as boroxines. During a chromatographic run, an equilibrium between the free acid and the boroxine can manifest as split peaks, severe tailing, or irreproducible retention times.

  • On-Column Hydrolysis: Boronate esters (e.g., pinacol esters) are notoriously unstable under typical acidic RP-HPLC conditions. The combination of acidic mobile phase modifiers (like Trifluoroacetic acid or Formic acid) and active surface silanols on the stationary phase catalyzes the cleavage of the ester back into the free boronic acid[2].

Mechanism A Boronate Ester B Active Silanols + Acidic Mobile Phase A->B Hydrolysis C Free Boronic Acid B->C D Dehydration (Boroxine Formation) C->D E Trimeric Anhydride (Multiple Peaks) D->E

Fig 1: Degradation pathways of boronic species during RP-HPLC analysis.

Method Development Strategy: Causality & Column Chemistry

To engineer a robust separation, the chromatographic conditions must actively suppress the degradation pathways outlined above.

Overcoming the Silanol Problem

Standard C18 silica columns possess residual silanols that act as secondary interaction sites. For boronic acids, these interactions lead to peak tailing and poor recovery. Utilizing columns with low silanol activity, such as the SIELC Newcrom R1 [3], or hybrid organic/inorganic particles (e.g., Ethylene Bridged Hybrid - BEH) mitigates these secondary interactions. Furthermore, hardware modified to prevent metal-analyte binding (such as Waters MaxPeak™ Premier technology) ensures high recovery of these electron-rich analytes [1].

Retaining Polar Boronic Acids

Free boronic acids are highly polar. To achieve sufficient retention, gradients often must start at 100% aqueous conditions. However, standard C18 phases undergo "pore dewetting" (phase collapse) in 100% water, leading to a sudden loss of retention. To solve this, a High Strength Silica (HSS) T3 column—which features a lower C18 ligand density—allows water to penetrate the pores, maintaining stable retention without dewetting[1].

Preventing Ester Hydrolysis

When analyzing boronate pinacol esters, the goal shifts from retaining a polar acid to protecting a labile ester. The causality of hydrolysis is acid catalysis. Therefore, removing pH modifiers (using pure water/acetonitrile) and selecting a highly endcapped, low-silanol column (like the XTerra MS C18) completely halts on-column hydrolysis [2].

G A Sample: Boronic Acids & Derivatives B Analyte Type? A->B C Free Boronic Acid B->C Free Acid D Boronate Ester (e.g., Pinacol) B->D Ester E Assess pKa (~8-10) Screen Low vs High pH C->E F Risk of On-Column Hydrolysis D->F G Aqueous Compatible Column (e.g., HSS T3) + Acidic pH E->G H Low Silanol Column Neutral Mobile Phase F->H I Detection (UV/MS) G->I H->I

Fig 2: Method development decision tree for boronic acids and boronate esters.

Quantitative Data Summaries

The following tables synthesize the critical parameters for method optimization based on empirical data from leading pharmaceutical laboratories.

Table 1: Column Selection Matrix for Boronic Species

Analyte TargetPrimary ChallengeRecommended Stationary PhaseMechanism of Action
Free Boronic Acids Poor retention, Peak tailingXSelect HSS T3 (or equivalent)Low ligand density prevents pore dewetting at 100% aqueous start.
Boronic Acids (High pH) Silica dissolutionXBridge BEH C18Hybrid particle resists dissolution at pH > 9.
Boronate Esters On-column hydrolysisXTerra MS C18 / Newcrom R1Ultra-low residual silanol activity prevents acid-catalyzed cleavage.

Table 2: Effect of Mobile Phase Modifiers on Boronate Esters

Mobile Phase ModifierColumn TemperatureHydrolysis Rate (Pinacol Esters)Recommendation
0.1% TFA (pH ~2)35°C> 40%Avoid for intact ester analysis.
0.05% Formic Acid35°C15 - 25%Use only if MS ionization requires it; expect degradation.
None (Neutral Water)35°C< 1%Optimal for accurate ester quantitation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific system suitability checks, the analyst can prove in real-time that the method is free from chromatographic artifacts.

Protocol A: Multi-Analyte Screening for Free Boronic Acids

Adapted from Waters MaxPeak Premier methodologies for highly polar analytes [1].

Objective: Achieve baseline resolution of structurally similar free boronic acids without boroxine-induced peak splitting.

Step-by-Step Methodology:

  • Sample Preparation: Prepare boronic acid stock solutions at 1 mg/mL in methanol. Dilute to a final working concentration of 0.1 mg/mL using the initial mobile phase conditions (100% aqueous) to prevent injection solvent effects.

  • Column Installation: Install an aqueous-compatible, low-ligand density column (e.g., XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program:

    • 0.00 min: 0% B (Hold for 2 column volumes to retain polar acids).

    • 2.00 min: 0% B

    • 16.00 min: 95% B (Linear gradient).

    • 18.00 min: 95% B

    • 18.10 min: 0% B (Re-equilibration for 5 minutes).

  • Detection: UV at 220 nm. Flow rate: 1.0 mL/min. Column Temp: 30°C.

  • Self-Validation Check: Inject a known standard of a highly polar boronic acid (e.g., 4-formylphenylboronic acid). A perfectly symmetrical peak (USP Tailing < 1.2) validates that boroxine formation and silanol interactions are successfully suppressed.

Protocol B: Intact Analysis of Boronic Pinacol Esters

Adapted from Genentech's optimization for preventing on-column hydrolysis [2].

Objective: Quantify boronate esters accurately without artifactual conversion to free boronic acids during the run.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pinacol ester in a neutral, aprotic diluent (e.g., pure Acetonitrile) to prevent pre-column hydrolysis in the vial.

  • Column Installation: Install a highly endcapped, low-silanol column (e.g., Waters XTerra MS C18, 4.6 x 50 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Pure HPLC-grade Water (Strictly NO pH modifiers ).

    • Mobile Phase B: Pure HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.00 min: 20% B

    • 0.40 min: 20% B

    • 5.40 min: 80% B

    • 7.00 min: 80% B

    • 7.20 min: 20% B (Re-equilibration).

  • Detection: UV at 220 nm. Flow rate: 1.2 mL/min. Column Temp: 35°C.

  • Self-Validation Check (Critical): Spike the pinacol ester sample with 5% of its corresponding free boronic acid. If the method is robust, the chromatogram will show two distinct, baseline-resolved peaks. If the baseline between the two peaks is elevated (a "saddle" shape), on-column hydrolysis is occurring, indicating the column phase has degraded and exposed active silanols.

Conclusion

The successful HPLC separation of boronic acids and their esters requires a deliberate departure from generic platform methods. By understanding the chemical causality—specifically the propensity for boroxine formation, pKa-driven ionization, and acid-catalyzed ester hydrolysis—scientists can engineer methods that preserve analyte integrity. Utilizing specialized stationary phases (like HSS T3 for aqueous retention or highly endcapped C18 for ester stability) alongside strictly controlled mobile phase pH environments ensures robust, reproducible, and artifact-free analytical data.

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Notes. Retrieved from:[Link]

  • Kumar, A., Ng, T., Malhotra, S., & Gruenhagen, J. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate). Retrieved from:[Link]

  • SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Application Notes. Retrieved from:[Link]

Method

intramolecular O-arylation with phenylboronic acids

An Application Guide to Intramolecular O-Arylation with Phenylboronic Acids for the Synthesis of Oxygen Heterocycles Authored by a Senior Application Scientist This document provides researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Intramolecular O-Arylation with Phenylboronic Acids for the Synthesis of Oxygen Heterocycles

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to intramolecular O-arylation using phenylboronic acids. This powerful cyclization strategy is a cornerstone in the synthesis of diverse oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. This guide moves beyond a simple recitation of steps to explain the underlying principles, enabling users to adapt and troubleshoot these reactions effectively.

Introduction: The Strategic Importance of Intramolecular C-O Bond Formation

The construction of diaryl ethers and other oxygen-containing cyclic systems is a frequent challenge in organic synthesis. Traditional methods, such as the Ullmann condensation, often require harsh conditions, including high temperatures and stoichiometric amounts of copper, limiting their applicability to complex molecules.[1][2] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field.

Specifically, the intramolecular Chan-Lam coupling, which utilizes a copper catalyst to couple a tethered phenol and an arylboronic acid, has emerged as a particularly mild and versatile method.[3][4][5] This reaction allows for the formation of key structural motifs like dibenzofurans, dibenzoxepines, and complex macrocycles under conditions that tolerate a wide array of sensitive functional groups.[6][7][8] Its applications are notable in the synthesis of medicinally important compounds, such as macrocyclic metalloproteinase inhibitors.[6][9] This guide will focus primarily on this copper-catalyzed approach, with additional context provided on related palladium-catalyzed systems.

Mechanistic Insights: The Copper-Catalyzed Catalytic Cycle

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The intramolecular Chan-Lam O-arylation is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. While the precise mechanism can be complex and influenced by ligands and additives, a generally accepted pathway provides a strong working model for the practitioner.[3]

The key steps are:

  • Ligand Exchange: The Cu(II) precatalyst coordinates with the deprotonated phenol (phenoxide) and the arylboronic acid.

  • Transmetalation: The aryl group is transferred from the boron atom to the copper center.

  • Oxidation: The resulting Cu(II) intermediate is proposed to undergo oxidation to a transient Cu(III) species. Oxygen from the air can facilitate this step, which is why many of these reactions can be run open to the atmosphere.[5]

  • Reductive Elimination: This is the crucial C-O bond-forming step. The aryl group and the phenoxide, now both coordinated to the high-valent copper center, couple to form the diaryl ether product, regenerating a Cu(I) species.

  • Reoxidation: The Cu(I) catalyst is reoxidized back to the active Cu(II) state to complete the catalytic cycle.

Chan_Lam_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products CuII Cu(II) Precatalyst CuII_Complex Cu(II)-Phenoxide-Aryl Complex CuII->CuII_Complex Ligand Exchange (Phenol, ArB(OH)₂) CuIII_Complex Cu(III) Intermediate CuII_Complex->CuIII_Complex Oxidation CuI Cu(I) Species CuIII_Complex->CuI Reductive Elimination (C-O Bond Formation) Product Cyclized Diaryl Ether CuIII_Complex->Product CuI->CuII Reoxidation (e.g., by O₂) Reactant Phenol-Boronic Acid Substrate Reactant->CuII_Complex

Caption: Proposed catalytic cycle for the copper-catalyzed intramolecular O-arylation.

General Protocol for Copper-Catalyzed Intramolecular O-Arylation

This protocol provides a robust starting point for the cyclization of a generic phenol-tethered phenylboronic acid. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.

Materials and Reagents
  • Substrate: Phenol-tethered phenylboronic acid (1.0 equiv)

  • Copper Source: Copper(II) acetate [Cu(OAc)₂] (0.1 - 2.0 equiv). Note: Some reactions proceed with catalytic amounts, while others, particularly macrocyclizations, may require stoichiometric copper.[6]

  • Base: A tertiary amine such as triethylamine (Et₃N) or pyridine (2.0 - 4.0 equiv).[10]

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂), toluene, or DMF. The choice is critical and can influence reaction efficiency.

  • Atmosphere: While many Chan-Lam couplings are run open to air, an inert atmosphere (Nitrogen or Argon) is a good starting point for troubleshooting to prevent unwanted side reactions or moisture introduction.[11]

Experimental Workflow

Experimental_Workflow start Start prep 1. Preparation - Dry glassware - Weigh substrate, catalyst, base start->prep setup 2. Reaction Setup - Add reagents to flask - Add anhydrous solvent - Establish inert atmosphere (optional) prep->setup reaction 3. Reaction - Stir at specified temperature (e.g., RT to 120 °C) - Monitor by TLC or LC-MS setup->reaction workup 4. Workup - Quench reaction - Perform aqueous extraction - Dry organic layer reaction->workup Upon completion purify 5. Purification - Concentrate solvent - Purify by flash column chromatography workup->purify analyze 6. Analysis - Characterize product (NMR, MS) - Determine yield purify->analyze end End analyze->end Troubleshooting_Flowchart start Low or No Product q1 Verify Starting Material Purity? start->q1 a1_yes Purity Confirmed (NMR, LCMS) q1->a1_yes Yes a1_no Impure/Degraded q1->a1_no No q2 Check Reagents & Solvents? a1_yes->q2 action1 Action: Purify Starting Material and Re-run a1_no->action1 a2_yes Reagents Verified q2->a2_yes Yes a2_no Suspect Reagents q2->a2_no No q3 Systematically Vary Conditions a2_yes->q3 action2 Action: Use Fresh/Anhydrous Reagents & Solvents a2_no->action2 opt_ligand Screen Ligands (e.g., DMEDA, Phenanthroline) q3->opt_ligand opt_base Screen Bases (e.g., Et3N, Cs2CO3) q3->opt_base opt_solvent Screen Solvents (e.g., Toluene, Dioxane) q3->opt_solvent opt_temp Vary Temperature (e.g., RT -> 120°C) q3->opt_temp

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the intricacies of late-stage functionalization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the intricacies of late-stage functionalization. Coupling 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid presents a unique triad of challenges: the highly nucleophilic unprotected secondary amine (piperazine), the specific steric/electronic profile of the 3,4-disubstituted phenyl ring, and the ever-present risk of protodeboronation.

This guide synthesizes mechanistic causality with field-proven protocols to help you achieve optimal, reproducible yields.

Part 1: Mechanistic Challenges & Reaction Pathways

When subjecting this specific boronic acid to standard Suzuki-Miyaura conditions, the unprotected piperazine moiety introduces aggressive competing pathways. The secondary amine is a strong σ-donor that coordinates to the Palladium center, displacing phosphine ligands and forming a catalytically dead Pd(II)-amine complex. Furthermore, if the catalytic cycle does proceed, the amine can outcompete the boronic acid, leading to Buchwald-Hartwig C-N cross-coupling instead of the desired C-C bond formation 1[1]. Finally, the basic conditions required for transmetalation can trigger protodeboronation, cleaving the C-B bond entirely 2[2].

Pathways SM Aryl Halide + Piperazinyl-Boronic Acid Pd Pd Catalyst + Base SM->Pd CC Biaryl Product (C-C Coupling) Pd->CC Suzuki (Desired) CN C-N Adduct (Side Reaction) Pd->CN Buchwald-Hartwig DeB Ar-H (De-boronation) Pd->DeB Protodeboronation Poison Inactive Pd-Complex (Catalyst Poisoning) Pd->Poison Amine Coordination

Fig 1: Competing reaction pathways for piperazinyl-phenylboronic acids in Pd-catalysis.

Part 2: Troubleshooting FAQs

Q1: My reaction is stalling, and I recover mostly unreacted starting materials. How do I prevent the piperazine from poisoning the Palladium catalyst? A: Catalyst poisoning occurs because the lone pair on the piperazine's secondary amine forms a stable, inactive complex with Pd. To counteract this, you must rely on steric exclusion. Utilizing highly bulky, electron-rich dialkylbiarylphosphine ligands—such as XPhos or SPhos—creates a protective steric "pocket" around the metal center 3[3]. This pocket easily accommodates the planar aryl groups required for transmetalation and reductive elimination but physically excludes the bulky, 3D chair conformation of the piperazine ring.

Q2: LC-MS analysis shows a significant byproduct with the mass of my product minus the halogen, but the NMR indicates a C-N linkage. How do I favor Suzuki over Buchwald-Hartwig amination? A: You are observing competitive amination. The unprotected piperazine is acting as a nucleophile. To favor C-C coupling, switch to a milder base like K3PO4 or Na2CO3 instead of strong bases like NaOtBu, which heavily promote amine deprotonation and C-N coupling. If the problem persists, the most definitive solution is to temporarily mask the amine using an in-situ Boc protection strategy, which completely nullifies its nucleophilicity 1[1].

Q3: I am losing my boronic acid to protodeboronation (formation of Ar-H). How can I minimize this waste? A: Protodeboronation is a base-catalyzed hydrolysis of the C-B bond that is accelerated by high temperatures and excess water 2[2]. To mitigate this, lower your reaction temperature to 60–80 °C and use anhydrous solvent systems with solid bases. If the substrate remains highly sensitive, consider converting the boronic acid to a MIDA boronate for a "slow-release" approach, which keeps the active boronic acid concentration low, thereby outcompeting the degradation pathway 4[4].

DecisionTree Start Issue: Low Product Yield Check Analyze Crude by LC-MS Start->Check ArH High Ar-H (Protodeboronation) Check->ArH CN High C-N Adduct (Buchwald-Hartwig) Check->CN SM Unreacted SM (Catalyst Poisoning) Check->SM FixArH Action: Lower Temp, Use Milder Base (K3PO4) ArH->FixArH FixCN Action: Boc-Protect Amine or Use XPhos Ligand CN->FixCN FixSM Action: Increase Pd Loading or Pre-form HCl Salt SM->FixSM

Fig 2: Diagnostic decision tree for troubleshooting low Suzuki coupling yields.

Part 3: Quantitative Optimization Data

To illustrate the causality of ligand and protection choices, review the following standardized optimization matrix for coupling 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid with a generic aryl bromide.

EntryCatalyst SystemLigandBaseAdditive / ConditionConversion (%)Desired C-C Yield (%)C-N Byproduct (%)Ar-H Byproduct (%)
1Pd(PPh3)4 (5 mol%)NoneNa2CO3Standard (Unprotected)45152010
2Pd(dppf)Cl2 (5 mol%)dppfK3PO4Standard (Unprotected)70401515
3Pd2(dba)3 (2 mol%)XPhosK3PO4Steric Exclusion9582 <211
4Pd(dppf)Cl2 (5 mol%)dppfK3PO4Boc2O (1.1 eq) In-Situ>9991 08
Part 4: Validated Experimental Protocols

A robust protocol must be a self-validating system. The inclusion of an internal standard prior to workup is critical for distinguishing true catalytic turnover from mass loss during extraction.

Protocol A: XPhos-Mediated Direct Suzuki Coupling (Steric Exclusion)

Use this protocol when step-count is a priority and you wish to avoid protection/deprotection sequences.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (1.3 eq), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and anhydrous K3PO4 (3.0 eq).

  • Internal Standard Addition (Self-Validation): Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene. Causality: This inert standard allows for absolute quantification of conversion and mass balance via 1H NMR of the crude mixture, distinguishing between actual yield and mere conversion (which could be decomposition).

  • Degassing: Evacuate and backfill the flask with N2 (3x). Add degassed 1,4-Dioxane/H2O (10:1 v/v). Causality: Oxygen must be strictly excluded to prevent Pd(0) oxidation and boronic acid homocoupling.

  • Heating: Stir the mixture vigorously at 80 °C for 12 hours.

  • Diagnostic Checkpoint: Before aqueous workup, remove a 50 µL aliquot, dilute with 0.5 mL MeCN, filter, and acquire a rapid UPLC-MS trace. Compare the integration of the internal standard against the product peak. If the mass balance is <80%, the boronic acid is likely decomposing via unmonitored pathways (e.g., oxidation), prompting a review of your degassing technique.

  • Isolation: Filter through a pad of Celite, concentrate, and purify via reverse-phase chromatography (the basic amine will streak on standard silica unless modified with 1% Et3N).

Protocol B: In-Situ Boc Protection & Coupling

Use this protocol when dealing with highly electron-deficient aryl halides that are highly prone to Buchwald-Hartwig amination.

  • In-Situ Protection: Dissolve the boronic acid (1.2 eq) in THF. Add Boc2O (1.25 eq) and triethylamine (1.5 eq). Stir at room temperature for 2 hours. Causality: Masking the secondary amine prevents lone-pair coordination to Pd, completely shutting down catalyst poisoning and Buchwald-Hartwig side reactions.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove THF and excess Et3N.

  • Coupling Setup: To the crude protected boronic acid, add the aryl halide (1.0 eq), Pd(dppf)Cl2 (5 mol%), and Na2CO3 (3.0 eq).

  • Reaction: Add degassed Toluene/EtOH/H2O (2:1:1 v/v). Heat to 90 °C for 8 hours.

  • Deprotection: Post-isolation of the Boc-protected biaryl product, treat with 4M HCl in Dioxane for 1 hour at room temperature to reveal the free piperazine.

Part 5: References
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.[Link]

  • Selected Patented Cross-Coupling Reaction Technologies. ACS Chemical Reviews.[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC).[Link]

Sources

Optimization

stability of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid under reaction conditions

Welcome to the Technical Support Center for complex building block integration. As a Senior Application Scientist, I frequently guide research teams through the nuances of utilizing multifunctional intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex building block integration. As a Senior Application Scientist, I frequently guide research teams through the nuances of utilizing multifunctional intermediates.

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a highly versatile but chemically demanding substrate. It combines a protodeboronation-sensitive boronic acid, an electron-donating alkoxy linkage, and a highly nucleophilic, basic secondary amine (piperazine). When subjected to standard transition-metal catalysis—particularly Suzuki-Miyaura cross-coupling—this triad of functional groups often leads to competing side reactions, catalyst deactivation, and low yields.

This guide is designed to move beyond basic troubleshooting. It breaks down the mechanistic causality of reaction failures and provides self-validating protocols to ensure reproducible success in your drug development workflows.

Module 1: Mechanistic Causality of Instability

To troubleshoot effectively, we must first understand the molecular vulnerabilities of this specific compound under reaction conditions:

  • Catalyst Poisoning via Amine Coordination: The unprotected secondary amine of the piperazine moiety is a strong σ-donor. It can competitively bind to Palladium(II) or Palladium(0) centers, displacing weaker phosphine ligands. This strips the catalyst of its active geometry, leading to rapid precipitation of inactive "palladium black" .

  • Base-Catalyzed Protodeboronation: Boronic acids undergo C-B bond cleavage (protodeboronation) in the presence of water and base at elevated temperatures. While the electron-donating alkoxy and methyl groups on the phenyl ring offer slight stabilization compared to electron-withdrawing substituents, the basic piperazine (pKa ~9.8) alters the local pH environment. This can facilitate the formation of reactive zwitterionic intermediates that accelerate hydrolytic degradation .

  • Competing N-Arylation: Under basic conditions with an aryl halide and a Pd catalyst, the piperazine amine can act as a nucleophile, triggering a Buchwald-Hartwig-type N-arylation instead of the desired Suzuki-Miyaura C-C cross-coupling.

ReactionPathways SM 4-Methyl-3-(3-(piperazin-1-yl) propoxy)phenylboronic acid PdCat Pd Catalyst + Base + Aryl Halide SM->PdCat CC Desired C-C Coupling (Suzuki-Miyaura) PdCat->CC Optimal Conditions (XPhos, Mild Base) DeB Protodeboronation (C-B Cleavage) PdCat->DeB High Temp / Strong Aq. Base NAryl N-Arylation (Piperazine Alkylation) PdCat->NAryl Poor Transmetalation Poison Catalyst Poisoning (Amine-Pd Coordination) PdCat->Poison Weak Ligands (e.g., PPh3)

Mechanistic pathways of the boronic acid under Suzuki-Miyaura conditions.

Module 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling yields mostly the protodeboronated byproduct. How do I prevent this? Answer: Protodeboronation is highly dependent on temperature and the strength of the base. Causality & Solution: High temperatures (≥80 °C) exponentially increase the rate of C-B hydrolysis. Lower the reaction temperature to 60 °C and switch to a milder, anhydrous base like K₃PO₄ in a biphasic system (e.g., 1,4-Dioxane/H₂O 4:1). If instability persists, convert the boronic acid to a pinacol ester (BPin), which exhibits greater chemical stability and hydrolyzes slowly in situ to provide a low, steady-state concentration of the active boronic acid .

Q2: The reaction stalls at 20% conversion, and I see a black precipitate early on. What is happening? Answer: The black precipitate is palladium black, a definitive sign of catalyst decomposition. Causality & Solution: The unprotected piperazine is coordinating to the palladium and stripping its ligands. To prevent this, use a highly sterically hindered, electron-rich ligand like XPhos. Pre-catalysts like XPhos Pd G3 are highly recommended because they rapidly generate the active monoligated Pd(0) species, and the bulky ligand physically blocks the amine from poisoning the metal center .

Q3: LC-MS shows a mass corresponding to the N-arylated product instead of C-C coupling. How do I fix this? Answer: N-arylation is outcompeting transmetalation. Causality & Solution: This occurs when the boronic acid is not properly activated into the reactive boronate complex, leaving the amine as the most active nucleophile. Ensure you are using at least 3.0 equivalents of base. If N-arylation persists, the most definitive fix is to temporarily mask the piperazine using a Boc (tert-butyloxycarbonyl) protecting group prior to the reaction.

Module 3: Quantitative Stability & Yield Matrix

The following table summarizes the expected outcomes of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid under various empirical reaction conditions. Use this data to benchmark your own experimental choices.

Reaction ConditionTemp (°C)Piperazine StatusCatalyst SystemPrimary OutcomeYield (%)Protodeboronation (%)
Na₂CO₃ / H₂O / THF80UnprotectedPd(PPh₃)₄Catalyst Poisoning< 10%~ 20%
K₃PO₄ / Dioxane / H₂O100UnprotectedXPhos Pd G3Protodeboronation45%> 40%
K₃PO₄ / Dioxane / H₂O60UnprotectedXPhos Pd G3Desired Coupling85%< 5%
Na₂CO₃ / H₂O / THF80Boc-ProtectedPd(dppf)Cl₂Desired Coupling92%< 2%

Module 4: Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodology includes built-in analytical checkpoints to ensure you do not waste valuable catalyst or starting materials.

Protocol: Self-Validating Suzuki-Miyaura Coupling (Unprotected Piperazine)

Objective: Achieve high-yield C-C coupling without the need for prior Boc-protection by utilizing steric shielding and controlled temperatures.

Step 1: Reagent Preparation In a dry, argon-flushed Schlenk tube, add the aryl halide (1.0 equiv), 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Causality: Using 1.5 equivalents of the boronic acid compensates for trace protodeboronation. K₃PO₄ is a mild base that effectively activates the boronic acid without excessively accelerating hydrolytic C-B cleavage.

Step 2: Catalyst Addition Add XPhos Pd G3 (5 mol%). Causality: The G3 precatalyst rapidly generates the active L-Pd(0) species. The extreme steric bulk of the XPhos ligand prevents the piperazine amine from coordinating to and poisoning the palladium center.

Step 3: Solvent Addition Add degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

Step 4: Controlled Heating Heat the mixture to 60 °C. Do not exceed 60 °C. Causality: Lower temperatures exponentially decrease the rate of protodeboronation, while the highly active XPhos catalyst maintains a rapid cross-coupling cycle.

Step 5: Self-Validation Checkpoint (30 minutes) Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Pass Condition: The desired product mass is dominant. The remaining starting boronic acid (m/z 279 [M+H]⁺) is greater than the protodeboronated byproduct (1-(3-(2-methylphenoxy)propyl)piperazine, m/z 235 [M+H]⁺).

  • Fail Condition: If m/z 235 > m/z 279, the boronic acid is degrading faster than it is coupling. Immediately cool the reaction to halt degradation and proceed to the Boc-protection fail-safe (see decision tree below).

Step 6: Workup Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Start Start: Cross-Coupling Setup Protect Is Piperazine Protected? Start->Protect Yes Yes (e.g., Boc) Protect->Yes No No (Free Amine) Protect->No Standard Run Standard Suzuki (Pd(dppf)Cl2, Na2CO3, 80°C) Yes->Standard Special Use Buchwald Precatalyst (XPhos Pd G3, K3PO4, 60°C) No->Special Monitor 30 Min LC-MS Checkpoint Standard->Monitor Special->Monitor Success Product Formed (m/z 279 > 235) Monitor->Success Fail Protodeboronation (m/z 235 > 279) Monitor->Fail Boc Halt & Apply Boc Protection (Boc2O, NEt3) Fail->Boc Self-Validating Fix Boc->Yes

Decision tree for optimizing cross-coupling and preventing degradation.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: The Journal of Organic Chemistry, 2013, 78(17), 8851–8858. URL: [Link]

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society, 2015, 137(19), 6161–6172. URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews, 2014, 43, 412-443. URL: [Link]

Troubleshooting

troubleshooting guide for sluggish Suzuki coupling reactions

A Senior Application Scientist's Guide to Troubleshooting Sluggish Reactions For decades, the Suzuki-Miyaura cross-coupling has been a cornerstone of synthetic chemistry, prized for its reliability and broad functional g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting Sluggish Reactions

For decades, the Suzuki-Miyaura cross-coupling has been a cornerstone of synthetic chemistry, prized for its reliability and broad functional group tolerance.[1][2] However, its apparent simplicity can be deceptive. When a reaction is sluggish or fails, the complexity of the catalytic cycle and the interplay between its various components become evident.[1] This guide is designed for researchers, scientists, and drug development professionals who encounter these challenges. It moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions to rescue your synthesis.

Visualizing the Engine: The Suzuki-Miyaura Catalytic Cycle

Understanding the core mechanism is the first step in effective troubleshooting. The reaction proceeds through three key stages involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3][4][5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product aryl_halide R¹-X aryl_halide->oa_complex boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during Suzuki coupling reactions in a question-and-answer format.

Category 1: General Reaction Failure & Initial Diagnostics

Q1: My Suzuki reaction has a very low yield or hasn't worked at all. Where do I even begin to troubleshoot?

A low or non-existent yield is the most common complaint. Before diving into complex optimization, a systematic check of the fundamentals is required. This process acts as a self-validating system for your experimental setup.

Troubleshooting_Workflow start Start: Low / No Yield q1 Are all reagents high quality and recently verified? start->q1 a1_no No: Verify/purify boronic acid. Use fresh catalyst/ligands. q1->a1_no No a2_yes Yes q1->a2_yes Yes q2 Was the reaction rigorously degassed and kept under inert gas? a2_no No: Re-run with proper degassing. (Freeze-Pump-Thaw or Sparging) q2->a2_no No a3_yes Yes q2->a3_yes Yes q3 Is the catalyst system (precatalyst + ligand) appropriate? a3_no No: Screen catalysts/ligands. Consider electron-rich/bulky ligands. q3->a3_no No a4_yes Yes q3->a4_yes Yes q4 Is the base suitable for the substrates and solvent? a4_no No: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). q4->a4_no No a5_yes Yes q4->a5_yes Yes q5 Is the solvent system appropriate and pure? a5_no No: Use anhydrous/degassed solvent. Ensure adequate stirring for biphasic systems. q5->a5_no No end Proceed to Advanced Troubleshooting (Side Reactions, Temp, Conc.) q5->end Yes a1_yes Yes a2_yes->q2 a3_yes->q3 a4_yes->q4 a5_yes->q5

Sources

Optimization

Technical Support Center: Mitigating Protodeboronation in Suzuki-Miyaura Cross-Coupling

Welcome to the Advanced Troubleshooting Guide for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes and address the fundamental thermodynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes and address the fundamental thermodynamic and kinetic drivers of protodeboronation —the most pervasive yield-limiting side reaction in organoboron chemistry.

Core Principles & Mechanistic Causality

Protodeboronation is the undesired protonolysis of a carbon-boron bond, where the boronic acid moiety (-B(OH)₂) is cleaved and replaced by a hydrogen atom, yielding a protoarene (Ar-H)[1]. Understanding why this happens is the first step to preventing it.

The Dual-Pathway Threat:

  • Base-Catalyzed Hydrolysis: Suzuki couplings require a base to coordinate with the empty p-orbital of boron, forming a nucleophilic boronate anion ([ArB(OH)₃]⁻). While this intermediate is essential for transmetalation to the palladium center, it is simultaneously the direct precursor to C-B bond cleavage via hydrolysis[2][3]. Electron-withdrawing groups (EWGs) and ortho-substituents drastically accelerate this degradative cleavage[4].

  • Palladium-Catalyzed Protodeboronation: Recent high-throughput kinetic modeling reveals that Pd(II) complexes bound to highly bulky phosphine ligands can paradoxically accelerate protodeboronation[5]. Instead of facilitating transmetalation, extreme steric hindrance traps the mononuclear square-planar palladium-boron complex, actively promoting protonolysis over productive coupling[5][6].

Mechanism BA Arylboronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Fast Equilibrium Base Base (OH-) Base->Boronate Coordinates to B Suzuki Cross-Coupled Product Ar-Ar' Boronate->Suzuki Transmetalation (Productive) Proto Protodeboronation Ar-H (Side Product) Boronate->Proto C-B Cleavage (Degradative) Pd Pd(II)-Ar' Catalyst Pd->Suzuki H2O H2O H2O->Proto Proton Source

Mechanistic divergence of boronate between Suzuki transmetalation and protodeboronation.

Quantitative Risk Assessment

Not all boronic acids are created equal. The intrinsic stability of your substrate dictates the required reaction conditions. The table below summarizes the relative stability of common boronic acids under standard basic aqueous-organic conditions (pH > 10), derived from rigorous kinetic profiling[4][7][8].

Substrate ClassExampleRelative Degradation RateEstimated Half-Life (pH 12-13, 70°C)Mitigation Priority
Electron-Neutral Aryl Phenylboronic acidVery Slow> DaysLow
Para-EWG Aryl 4-Fluorophenylboronic acidModerateHoursLow-Medium
Ortho-Substituted 2,6-Difluorophenylboronic acidExtremely Fast< Minutes[4]Critical
2-Heteroaryl 2-Pyridylboronic acidExtremely Fast< Minutes[7]Critical
Polyfluoroaryl Pentafluorophenylboronic acidExtremely Fast< Minutes[8]Critical

Diagnostic & Troubleshooting Workflows

Troubleshooting Start Identify Protodeboronation (Ar-H detected) CheckSub Is the substrate highly electron-deficient (e.g., 2-pyridyl, polyfluoroaryl)? Start->CheckSub UseMIDA Implement Slow-Release Strategy (e.g., MIDA Boronates) CheckSub->UseMIDA Yes CheckBase Is the reaction pH > 10 (e.g., using NaOH, KOH)? CheckSub->CheckBase No UseWeakBase Switch to Mild Base (e.g., K2CO3, K3PO4, DIPEA) CheckBase->UseWeakBase Yes CheckLigand Are you using a highly bulky phosphine ligand (e.g., P(t-Bu)3)? CheckBase->CheckLigand No UseLessBulky Switch to less sterically demanding ligand (e.g., dppf, PPh3) CheckLigand->UseLessBulky Yes OptimizeWater Optimize Water Content (Use biphasic Dioxane/H2O) CheckLigand->OptimizeWater No

Diagnostic workflow for identifying and mitigating protodeboronation in Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: My 2-pyridylboronic acid is completely degrading before the coupling product forms. How do I prevent this? A: 2-Heteroaryl boronic acids are notoriously unstable due to rapid base-catalyzed protodeboronation[7]. You must employ a "Slow-Release" strategy . By using a MIDA (N-methyliminodiacetic acid) boronate ester, the active boronic acid is slowly deprotected and released into the reaction mixture[1][2]. This keeps the steady-state concentration of the free boronic acid extremely low, allowing transmetalation to outcompete degradation[1].

Q2: I switched to a highly bulky Buchwald ligand (e.g., P(t-Bu)₃) to force a difficult coupling, but now I only see the protodeboronated side product. Why? A: While bulky ligands facilitate oxidative addition and reductive elimination, they can severely hinder transmetalation. Kinetic modeling demonstrates that highly sterically hindered Pd(II)-phosphine complexes actively promote palladium-catalyzed protodeboronation[5][6]. Solution: Switch to a less bulky, bidentate ligand like dppf (e.g., Pd(dppf)Cl₂) or a moderately bulky ligand like XPhos, which balances transmetalation efficiency without trapping the Pd-boron intermediate[9][10].

Q3: Does the choice of base really matter if the pH is roughly the same? A: Absolutely. The rate of protodeboronation increases linearly with hydroxide ion concentration[11]. Using strong inorganic bases (NaOH, Ba(OH)₂) spikes the pH and rapidly destroys sensitive substrates. Solution: Use milder bases like K₂CO₃ or K₃PO₄ in biphasic systems[2]. Alternatively, organic bases like N,N-Diisopropylethylamine (DIPEA) act as weak bases that facilitate deprotonation without creating the high pH conditions that accelerate boronate hydrolysis[12].

Validated Experimental Protocols

Protocol A: Mild Biphasic Coupling for Moderately Sensitive Substrates

Designed to minimize base-catalyzed degradation using mild bases and controlled water content.

  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the sensitive boronic acid (1.2 - 1.5 equiv), and K₂CO₃ (2.0 equiv)[2].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%). The bidentate dppf ligand mitigates Pd-catalyzed protodeboronation compared to bulky monodentate phosphines[10].

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles)[2].

  • Solvent Addition: Inject a thoroughly degassed mixture of 1,4-Dioxane/Water (5:1 v/v)[2]. Note: Degassing is critical as aerobically-generated peroxides can rapidly oxidize boronic acids[3].

  • Reaction: Heat the mixture to 70-80°C for 12-24 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for chromatography.

Protocol B: Slow-Release Strategy (MIDA Boronates) for Highly Unstable Substrates

Mandatory for 2-pyridyl, polyfluoroaryl, and 2,6-disubstituted aryl substrates[1][4].

  • Preparation: In a glovebox, add the aryl halide (1.0 equiv), the corresponding MIDA boronate (1.1 - 1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 catalyst (2 mol%) to a reaction vial[2].

  • Solvent: Add a degassed mixture of THF/Water (10:1 v/v)[2]. The strictly low water concentration limits the rate of MIDA hydrolysis.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 60°C. The MIDA ester will slowly hydrolyze, feeding trace amounts of the active boronic acid directly into the Pd-catalytic cycle, effectively bypassing the protodeboronation pathway[1].

References

  • Grokipedia - N,N-Diisopropylethylamine (DIPEA) in Suzuki-Miyaura Couplings 12

  • University of Edinburgh (Lloyd-Jones Group) - Kinetics of Protodeboronation 7

  • Benchchem - Minimizing Protodeboronation Side Reactions of 3-Carboxyphenylboronic Acid 2

  • PubMed / NIH - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways 13

  • Semantic Scholar - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids 14

  • Journal of the American Chemical Society (ACS) - Protodeboronation of (Hetero)Arylboronic Esters 8

  • Benchchem - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis & Protocols 15

  • Wikipedia - Protodeboronation Mechanisms & Mitigation 1

  • ResearchGate - Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids 11

  • Chemical Society Reviews (RSC) - Selection of Boron Reagents for Suzuki–Miyaura Coupling 3

  • PubMed / NIH - Asymmetric Suzuki-Miyaura Coupling of Heterocycles 16

  • Journal of the American Chemical Society (ACS) - Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation 5

  • EvitaChem - (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid Synthesis 9

  • MDPI - Recent Advances in Borylation and Suzuki-Type Cross-Coupling 17

  • ChemRxiv - Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation 6

  • EvitaChem - 1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene Synthesis 10

  • The Journal of Organic Chemistry (ACS) - Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids 4

  • CORE - Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited 18

Sources

Reference Data & Comparative Studies

Validation

The Researcher's Dilemma: A Comparative Guide to the Reactivity of Boronic Acids Versus Boronic Esters in Suzuki-Miyaura Cross-Coupling

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester is a critical decision that can significantly impact the efficiency, yield, and practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation.[1] This guide provides an objective comparison of the reactivity and stability of these two important classes of organoboron compounds, with a focus on their application in the widely used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.[1][2]

On the other hand, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[1]

Mechanistic Insights into Reactivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3] The generally accepted mechanism involves a palladium(0)/palladium(II) catalytic cycle. A key step in this cycle is the transmetalation of the organic group from the boron atom to the palladium center.

It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][4] The structure of the boronic ester can significantly impact both the pre-transmetalation intermediate speciation and the rate of arene transfer.[4] In some cases, certain boronic esters have been found to undergo transmetalation over 20 times faster than the corresponding boronic acid.[4]

The choice of the diol used to form the boronic ester plays a crucial role in its stability and reactivity. Pinacol esters are popular due to a combination of their relative cost, reactivity, stability, and ease of preparation.[5] N-Methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be stored indefinitely.[6] They participate in Suzuki-Miyaura couplings through a slow release of the corresponding boronic acid under basic conditions.[7]

Quantitative Performance Comparison

To illustrate the practical implications of the reactivity-stability trade-off, the following tables summarize representative quantitative data for the performance of boronic acids and their boronate esters in Suzuki-Miyaura coupling reactions. It is important to note that direct comparisons can be influenced by the specific substrates, catalyst system, and reaction conditions.

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reaction Time Shorter[1]Longer[1]
Reactivity Generally higher[1][2][8]Generally lower[1]
Stability Lower (prone to protodeboronation and oxidation)[1][2]Higher (often stable to chromatography and long-term storage)[1]
Handling Can be challenging due to instability[9]Easier, often crystalline solids[1]

Table 1: General Comparison of Arylboronic Acids and Arylboronic Acid Pinacol Esters in Suzuki-Miyaura Coupling.

Boron ReagentCoupling PartnerProduct Yield (%)Reference
2-Pyridylboronic acid4-Bromobenzonitrile25[10]
3-Pyridylboronic acid4-Bromobenzonitrile85[10]
4-Pyridylboronic acid4-Bromobenzonitrile92[10]
2-Pyridylboronic acid pinacol ester4-Bromotoluene88[5]

Table 2: Comparison of Reactivity of Pyridylboronic Acid Isomers and a Pinacol Ester Derivative. This table highlights the "2-pyridyl problem," where the 2-substituted boronic acid underperforms, and how the use of a more stable pinacol ester can lead to high yields.[5][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using a boronic acid and a MIDA boronate.

Protocol 1: General Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.[1][11][12]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC/MS, or LC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a MIDA Boronate (Slow Release)

This protocol is adapted for the use of stable MIDA boronates.[3][7]

Materials:

  • Aryl/heteroaryl halide (1.0 equiv.)

  • MIDA boronate (1.5 equiv.)

  • Powdered K₃PO₄ (3.0 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 8 mol%)

  • Degassed solvent (e.g., THF/H₂O 5:1 or Toluene/iPrOH 1:1)

  • Inert atmosphere (Argon)

Procedure:

  • In a reaction vial, combine the aryl/heteroaryl halide, MIDA boronate, and powdered K₃PO₄.

  • Add the palladium pre-catalyst and the ligand.

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill with argon.

  • Add the degassed solvent system via syringe.

  • Place the vial in a preheated aluminum block at the specified temperature (typically 80-100 °C) and stir for 12-24 hours.

  • Follow the workup and purification steps outlined in Protocol 1.

Visualizing the Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Species Pd0 Pd(0)Ln ArPdXLn Ar-Pd(II)-X Ln Pd0->ArPdXLn Oxidative Addition (Ar-X) ArPdOHLn Ar-Pd(II)-OH Ln ArPdXLn->ArPdOHLn Ligand Exchange (Base, H2O) Transmetalation_Complex Transmetalation Intermediate ArPdOHLn->Transmetalation_Complex Coordination ArPdAr_prime_Ln Ar-Pd(II)-Ar' Ln Transmetalation_Complex->ArPdAr_prime_Ln Transmetalation ArPdAr_prime_Ln->Pd0 Product Ar-Ar' ArPdAr_prime_Ln->Product Reductive Elimination Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Transmetalation_Complex Boronate_Ester Ar'-B(OR)2 Boronate_Ester->Transmetalation_Complex Direct (possible) Boronate_Ester->Boronic_Acid in situ (often) Hydrolysis Hydrolysis (Base, H2O)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Choose Boron Reagent Boronic_Acid Boronic Acid Start->Boronic_Acid High Reactivity Needed Boronic_Ester Boronic Ester Start->Boronic_Ester High Stability/ Ease of Handling Needed Reaction_Setup Combine Reactants: Aryl Halide, Boron Reagent, Base, Catalyst/Ligand Boronic_Acid->Reaction_Setup Boronic_Ester->Reaction_Setup Degas Degas Reaction Mixture Reaction_Setup->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion: Making an Informed Decision

The choice between a boronic acid and a boronic ester is not always straightforward and depends on the specific context of the synthesis. For rapid, small-scale reactions where high reactivity is paramount, a boronic acid may be the preferred reagent. However, for complex, multi-step syntheses, or in situations where reagent stability and ease of handling are critical, a boronic ester is often the more prudent choice. The development of highly stable and reactive boronic esters, such as MIDA boronates, offers a valuable compromise, providing the stability of an ester with the in situ generation of the highly reactive boronic acid. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. Available at: [Link]

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - National Open Access Monitor, Ireland. Available at: [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC. Available at: [Link]

  • B-Protected Boronic Acids: Methodology Development and Strategic Application. Available at: [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents | Journal of the American Chemical Society. Available at: [Link]

  • Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]

  • Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. Available at: [Link]

  • Introduction, Interconversion and Removal of Boron Protecting Groups - ACS Publications. Available at: [Link]

  • US9085590B2 - Protecting groups for boronic acids - Google Patents.
  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - RSC Publishing. Available at: [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? | ResearchGate. Available at: [Link]

Sources

Comparative

Structure-Activity Relationship of Piperazine-Containing Inhibitors: A Comparative Guide on Microbial β-Glucuronidase Targeting

The piperazine scaffold is a privileged structure in medicinal chemistry, offering a highly tunable polar surface area, structural rigidity, and optimal hydrogen bond acceptor/donor ratios. In recent years, piperazine-co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The piperazine scaffold is a privileged structure in medicinal chemistry, offering a highly tunable polar surface area, structural rigidity, and optimal hydrogen bond acceptor/donor ratios. In recent years, piperazine-containing compounds have emerged as potent, mechanism-based inhibitors of gut microbial β-glucuronidase (GUS). By selectively inhibiting bacterial GUS, these compounds prevent the reactivation of glucuronidated drugs—most notably the chemotherapeutic agent irinotecan (CPT-11)—thereby eliminating severe gastrointestinal toxicity without compromising systemic anti-tumor efficacy .

This guide provides an objective comparison of piperazine-containing GUS inhibitors, detailing their structure-activity relationships (SAR), kinetic profiles, and the self-validating experimental protocols required for their evaluation.

Mechanism of Action: Catalytic Cycle Interception

Unlike traditional reversible inhibitors, piperazine-containing GUS inhibitors (such as UNC10201652, UNC4917, and the repurposed drug amoxapine) function via a substrate-dependent, slow-binding mechanism. The secondary amine of the piperazine ring acts as a nucleophile, intercepting the glucuronic acid (GlcA) intermediate within the GUS active site to form a covalent inhibitor-GlcA conjugate .

This mechanism is strictly dependent on the presence of a catalytically competent enzyme and the natural substrate, ensuring that inhibition only occurs during active substrate turnover.

Mechanism Substrate SN-38-Glucuronide (Substrate) Enzyme Microbial GUS (Active Enzyme) Substrate->Enzyme Binds Intermediate GUS-GlcA Catalytic Intermediate Enzyme->Intermediate Cleavage Inhibitor Piperazine Inhibitor (e.g., UNC10201652) Intermediate->Inhibitor Intercepted by Secondary Amine Conjugate Covalent Piperazine-GlcA Conjugate (Dead-End) Inhibitor->Conjugate Covalent Trapping

Catalytic interception of microbial GUS by piperazine-containing inhibitors.

Structure-Activity Relationship (SAR) Analysis

The SAR of piperazine-containing GUS inhibitors reveals strict structural requirements for both potency and the slow-binding kinetic profile.

The Critical Role of the Secondary Amine

The unsubstituted secondary amine of the piperazine ring is the absolute pharmacophore for catalytic interception. Experimental validation demonstrates that modifying this amine drastically reduces potency. For instance, dimethylation of the piperazine ring in UNC10201652 (yielding the analog UNC5671) maintains the positive charge but eliminates nucleophilicity. This single modification results in an 80-fold drop in inhibitory potency against E. coli GUS (EcGUS), proving that the nucleophilic attack on the GlcA intermediate is the primary driver of efficacy .

Core Hydrophobicity and Substituent Effects

While the piperazine ring is non-negotiable, modifications to the flanking regions (the aglycone pocket binding moieties) dictate enzyme selectivity and overall affinity. Increased core hydrophobicity and the inclusion of morpholine or specific halogenated aromatic rings (as seen in UNC10206581) enhance the binding affinity to the loop 1 structural class of bacterial GUS enzymes, lowering the IC50​ into the nanomolar range .

Comparative Quantitative Data

The table below summarizes the quantitative performance of key piperazine and piperidine derivatives against E. coli GUS (EcGUS).

CompoundStructural ClassTarget IC50​ ( μ M)Kinetic MechanismToxicity to E. coli
UNC4917 Piperazine derivativeEcGUS / EeGUS0.080 ± 0.001Slow-binding, covalentNone at 10 μ M
UNC10201652 Piperazine derivativeEcGUS / EeGUS0.117 ± 0.005Slow-binding, covalentNone at 10 μ M
Amoxapine Piperazine (Repurposed)EcGUS0.530 ± 0.010Slow-binding, covalentNone at 10 μ M
Ciprofloxacin Piperazine (Repurposed)EcGUS9.000 ± 1.000Slow-binding, covalentAntibiotic (Toxic)
UNC5671 Dimethyl-piperazineEcGUS9.600 ± 0.200Reversible, weakNone at 10 μ M

Data synthesized from in vitro EcGUS inhibition assays , .

Experimental Methodologies

To ensure scientific integrity, the evaluation of piperazine-containing inhibitors requires assays that account for their time-dependent, substrate-dependent nature. Standard steady-state IC50​ assays are insufficient because the inhibitor requires the enzyme to process the substrate to form the reactive intermediate.

Protocol 1: Substrate-Dependent Slow-Binding Kinetics Assay

This protocol is designed to capture the non-linear progress curves characteristic of mechanism-based piperazine inhibitors.

Rationale: Pre-incubating the enzyme with the inhibitor without the substrate will yield false-negative results, as the GlcA intermediate is absent. The reaction must be initiated by adding the enzyme to a mixture of substrate and inhibitor.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 50 mM NaCl). Prepare a 10 mM stock of the fluorogenic substrate 4-methylumbelliferyl- β -D-glucuronide (4-MUG) or the chromogenic substrate p-nitrophenyl- β -D-glucuronide (PNPG).

  • Inhibitor Dilution: Serially dilute the piperazine compound (e.g., UNC10201652) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Reaction Setup: In a 96-well microtiter plate, combine the assay buffer, substrate (at a concentration near its Km​ ), and the serially diluted inhibitor.

  • Initiation: Initiate the reaction by adding purified microbial GUS enzyme (e.g., EcGUS at 1-5 nM final concentration).

  • Continuous Monitoring: Immediately monitor the reaction continuously for 60-120 minutes using a microplate reader (absorbance at 400 nm for PNPG, or fluorescence Ex/Em 365/450 nm for 4-MUG).

  • Data Analysis: Fit the resulting non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ versus inhibitor concentration to determine the inhibition constants ( KI​ and k3​ ).

Workflow Step1 Step 1: Preparation Buffer, Substrate (PNPG), Inhibitor in DMSO Step2 Step 2: Mixture Combine Substrate + Inhibitor (No Enzyme) Step1->Step2 Step3 Step 3: Initiation Add Purified Microbial GUS Enzyme Step2->Step3 Crucial: Do not pre-incubate enzyme with inhibitor Step4 Step 4: Detection Continuous Kinetic Read (Absorbance/Fluorescence) Step3->Step4 Step5 Step 5: Analysis Non-linear Regression for k_obs and K_I Step4->Step5

Experimental workflow for evaluating substrate-dependent slow-binding GUS inhibitors.

Protocol 2: Bacterial Viability Assay (Off-Target Toxicity)

A successful microbiome-targeting drug must inhibit the target enzyme without acting as a broad-spectrum antibiotic, which would disrupt the gut flora.

Rationale: To validate that the piperazine derivatives (unlike ciprofloxacin) do not kill the bacteria, cell viability must be assessed alongside target inhibition.

  • Culture Preparation: Grow wild-type E. coli K-12 MG1655 overnight in LB broth. Dilute the culture to an OD600​ of 0.05 in fresh media.

  • Compound Treatment: Aliquot the bacterial suspension into a 96-well plate. Add the piperazine inhibitors at concentrations up to 10 μ M (or 100x the IC50​ ). Include a vehicle control (DMSO) and a positive control for toxicity (e.g., kanamycin).

  • Incubation & Monitoring: Incubate the plate at 37°C with continuous shaking. Measure the OD600​ every 30 minutes for 12-24 hours to generate bacterial growth curves.

  • Validation: A self-validating non-toxic inhibitor will yield growth curves indistinguishable from the DMSO vehicle control, confirming that the compound selectively inhibits GUS without affecting bacterial survival .

Conclusion

The structure-activity relationship of piperazine-containing inhibitors highlights the exquisite precision required in modern drug design. By leveraging the nucleophilic properties of the secondary piperazine amine, researchers have developed compounds that hijack the catalytic cycle of microbial β-glucuronidases. This mechanism-based, slow-binding paradigm ensures high target selectivity and efficacy, offering a robust pharmacological strategy to eliminate the dose-limiting toxicities of vital chemotherapeutics.

References

  • Graboski, A. L., et al. "Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Pellock, S. J., et al. "Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception." ACS Central Science. Available at:[Link]

Validation

Structural Insights into Phenylboronic Acid Derivatives: A Comparative X-Ray Crystallography Guide for Drug Design

Phenylboronic acids (PBAs) have evolved from versatile synthetic reagents into highly prized pharmacophores in modern drug discovery. Their defining feature is the ability to form reversible covalent bonds with nucleophi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Phenylboronic acids (PBAs) have evolved from versatile synthetic reagents into highly prized pharmacophores in modern drug discovery. Their defining feature is the ability to form reversible covalent bonds with nucleophiles—such as the catalytic serine residues of β-lactamases and proteases, or the 1,2-diols of carbohydrates[1]. In the rational design of PBA-based therapeutics, X-ray crystallography serves as the ultimate source of truth. It allows us to visualize the transition of the boron center from a trigonal planar ( sp2 ) resting state to a tetrahedral ( sp3 ) transition-state analog upon target engagement.

As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic properties of various PBA derivatives. By understanding how specific ring substitutions alter bond angles, out-of-plane twists, and hydrogen-bonding networks, researchers can rationally select the best PBA scaffold for their target. Furthermore, I provide a field-validated, step-by-step methodology for co-crystallizing these challenging complexes.

Crystallographic Comparison of PBA Derivatives

The baseline structure of unsubstituted phenylboronic acid (PBA) crystallizes in an orthorhombic lattice where the molecules form continuous hydrogen-bonded dimers[2]. However, introducing substituents to the phenyl ring drastically alters the solid-state packing, the electronic properties of the boron center, and ultimately, the target affinity.

  • Unsubstituted PBA: The C-B bond length averages 1.565 Å, and the O-B-O angle is approximately 116.3°[2]. The boronic acid moiety is nearly coplanar with the benzene ring, though slight twists (6.6° and 21.4° in independent molecules) are observed to accommodate intermolecular hydrogen bonding[3][4].

  • Para-Substituted Derivatives (e.g., 4-Carboxyphenylboronic acid): Introducing electron-withdrawing groups (EWGs) at the para position enhances the electrophilicity of the boron atom. In 4-(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group is rotated 7.70° out of the benzene plane, while the O-B-O angle widens to 118.16°[5]. These derivatives often form undulating sheets in the crystal lattice driven by extensive O-H···O hydrogen bonding[6].

  • Ortho- and Meta-Substituted Derivatives (e.g., 3-Fluoro or 2-Methoxy PBA): Substituents at these positions introduce steric constraints and unique intramolecular interactions. For instance, ortho-alkoxy substituents can tether the boronic acid protons via intramolecular hydrogen bonds, forcing a significant twist between the boronic moiety and the phenyl ring[7]. Alternatively, derivatives like 4-amino-3-fluorophenylboronic acid leverage the inductive effect of fluorine to lower the boronic acid pKa to approximately 7.8, making it highly reactive at physiological pH[8].

Quantitative X-Ray Crystallographic Parameters

Summarizing these structural variations reveals clear trends in how substituents distort the boronic acid geometry.

CompoundSpace GroupC-B Bond Length (Å)O-B-O Angle (°)Out-of-Plane Twist (°)Key Structural Feature
Phenylboronic Acid (PBA) Iba2~1.565~116.36.6 / 21.4Forms infinite array of layers via H-bonded dimers[2].
4-(Methoxycarbonyl) PBA P-1 (Triclinic)~1.56118.167.70 (Ester group)Forms undulating sheets; B(OH)2 is nearly planar[5].
4-Carboxyphenylboronic Acid P21/c~1.56118.1 - 122.513.8 - 26.4Carboxylate group deviates significantly from the plane[5][6].

Mechanistic Insights: How Structure Dictates Target Affinity

Understanding the solid-state geometry of PBAs is crucial for predicting their behavior in the active site of a target protein.

The Causality of Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (like 4-carboxy or 3-fluoro) lower the pKa of the boronic acid[8]. The causality here is fundamental to drug design: a lower pKa means the boron atom is more electron-deficient, accelerating the nucleophilic attack by the catalytic serine's Oγ atom. Crystallographic data of AmpC β-lactamase in complex with 4-carboxyphenylboronic acid (PDB: 1KDW) shows that the carboxylate group forms critical polar interactions with active site residues (e.g., 2.9 Å from Nε2 of Gln120). This structural complementation increases binding affinity by up to 4.5-fold compared to non-carboxylate analogs.

Steric Pre-organization: The out-of-plane twist observed in ortho-substituted PBAs can pre-organize the ligand into a conformation that minimizes entropic penalty upon binding. If the twist matches the required geometry of the target's binding pocket, the binding affinity (Kd) improves dramatically.

Experimental Methodology: Co-Crystallization of PBA-Protein Complexes

To validate the binding modes of novel PBA derivatives, researchers must obtain high-resolution X-ray crystal structures of the protein-ligand complex. The following protocol outlines the co-crystallization of a PBA derivative with a target enzyme (e.g., AmpC β-lactamase). Every step is designed as a self-validating system to prevent false negatives (e.g., empty binding pockets).

Step-by-Step Protocol
  • Ligand Solubilization: Dissolve the PBA derivative in 100% DMSO to a stock concentration of 50-100 mM.

    • Causality: PBAs are notoriously poorly soluble in aqueous buffers. A highly concentrated DMSO stock ensures that when spiked into the protein solution, the final organic solvent concentration remains below 2-5% (v/v), preventing solvent-induced protein denaturation.

  • Target Protein Preparation: Concentrate the purified target protein to 10-15 mg/mL in a low-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Causality: High ionic strength can disrupt the initial charge-charge interactions necessary for the ligand to enter the active site[9].

  • Complexation (The "Mix and Pray" Approach): Incubate the protein with the PBA derivative at a 1:2 to 1:5 molar ratio (Protein:Ligand) for 30-60 minutes on ice[9][10].

    • Self-Validation & Troubleshooting: If precipitation occurs upon mixing, it is often due to localized pH drops caused by the acidic nature of the boronic acid. Adding 1-2 drops of 1M Tris base will neutralize the pH and clear the solution[9].

  • Crystallization Setup: Set up sitting-drop or hanging-drop vapor diffusion plates. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20-25% PEG 6000, 0.1 M MIB buffer pH 6.5)[11].

  • Harvesting and Cryoprotection: Once crystals form (typically 3-14 days), harvest them using a nylon loop. Briefly soak the crystal in the reservoir solution supplemented with 20-25% (v/v) glycerol before flash-freezing in liquid nitrogen.

    • Causality: Cryoprotection prevents the formation of crystalline ice during flash-freezing, which would otherwise destroy the fragile protein lattice and obscure the X-ray diffraction pattern[10].

Workflow Visualization

G N1 Target Protein Preparation (Low-salt buffer, 10-15 mg/mL) N3 Complexation & Incubation (1:2 to 1:5 Molar Ratio, 30 min) N1->N3 N2 PBA Ligand Preparation (50-100 mM DMSO Stock) N2->N3 N4 Vapor Diffusion Crystallization (PEG-based precipitants) N3->N4  Equilibration N5 Cryoprotection & X-Ray Diffraction (Flash-freeze, Data Collection) N4->N5  Crystal Harvesting

Workflow for the co-crystallization of target proteins with phenylboronic acid derivatives.

Conclusion

The rational design of PBA derivatives requires a deep understanding of their intrinsic structural properties. By comparing the X-ray crystal structures of isolated PBAs, researchers can predict how substituents will influence the O-B-O bond angles, the out-of-plane twists, and the pKa of the reactive center. Coupling this structural intuition with robust co-crystallization protocols allows drug development professionals to confidently visualize the crucial tetrahedral transition state, paving the way for highly potent, reversible covalent inhibitors.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid

Operational Safety and Logistics Guide: Handling 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic Acid 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a highly versatile bifunctional building block frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic Acid

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a highly versatile bifunctional building block frequently utilized by drug development professionals for Suzuki-Miyaura cross-coupling reactions. However, handling this compound requires a rigorous, scientifically grounded safety approach because it merges the hazard profiles of two distinct chemical moieties: a Lewis-acidic boronic acid and a basic, potentially sensitizing piperazine ring.

This guide provides a self-validating framework for personal protective equipment (PPE), operational handling, and waste disposal to ensure uncompromising laboratory safety.

Mechanistic Causality of Hazards

To design an effective safety protocol, researchers must understand the chemical behavior driving the hazards of this specific molecule:

  • The Boronic Acid Moiety : Phenylboronic acids are inherently hygroscopic and act as mild Lewis acids[1]. They are classified as Acute Tox. 4 (oral) with an estimated LD50 of ~740 mg/kg (based on phenylboronic acid analogs)[2]. Inhalation of boronic acid dust can cause severe respiratory irritation (STOT SE 3)[3].

  • The Piperazine Moiety : Piperazine derivatives are secondary amines that are highly basic. They are known to cause severe eye damage, skin burns, and act as potent dermal and respiratory sensitizers[4]. The basicity of the piperazine ring facilitates rapid dermal absorption, meaning systemic effects can occur alongside local tissue irritation[5].

Quantitative Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450)[6][7] and the General PPE Standard (29 CFR 1910.132)[8], laboratory personnel must utilize specific barriers to prevent dermal and inhalation exposure.

Table 1: Quantitative PPE Specifications and Validation Metrics

Protection ZoneEquipment SpecificationQuantitative/Validation MetricRegulatory Standard
Ocular Chemical splash goggles0 mm gap between goggles and face; 15 min flush if exposed29 CFR 1910.133[8]
Dermal (Hands) Nitrile gloves (Double-gloved)Outer thickness ≥0.11 mm; replace 120 mins of use29 CFR 1910.132[8]
Dermal (Body) Flame-resistant (FR) lab coat100% torso coverage; cuffs fully tucked into inner gloves29 CFR 1910.132[8]
Respiratory N95 / P100 Particulate Filter95% to 99.97% filtration efficiency for airborne particulates29 CFR 1910.134[8]
Engineering Chemical Fume HoodFace velocity calibrated to 80–100 feet per minute (fpm)29 CFR 1910.1450[6]

Self-Validating Operational Workflow

Standard operating procedures (SOPs) must be self-validating—meaning each step contains a built-in check to ensure safety before proceeding to the next phase of the experiment.

Step-by-Step Handling Protocol:

  • Environmental Validation : Before handling the chemical, verify that the chemical fume hood is operational. The digital monitor must read a face velocity between 80 and 100 fpm[6].

    • Causality: Proper airflow ensures that aerosolized piperazine-boronic acid particulates are drawn away from the operator's breathing zone, preventing respiratory sensitization.

  • Weighing and Transfer : Tare the receiving vial inside a ventilated balance enclosure. Using a static-free spatula, transfer the required mass of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid. Seal the vial tightly before removing it from the enclosure.

    • Causality: Boronic acids are highly hygroscopic[1]; sealing the vial prevents ambient moisture from degrading the reagent via protodeboronation while simultaneously containing hazardous dust.

  • Reaction Setup : Purge the reaction vessel with an inert gas (Argon or Nitrogen). Add the solid reagent, followed by the solvent.

    • Validation Check: Ensure the septum is intact and the bubbler shows positive pressure before initiating stirring.

SafeHandling S1 1. Validation (Hood >80 fpm) S2 2. PPE Donning (Double Nitrile) S1->S2 Airflow Confirmed S3 3. Handling (Sealed Transfer) S2->S3 Barrier Intact S4 4. Disposal (EPA 40 CFR) S3->S4 Reaction Complete

Self-validating operational workflow for handling piperazine-boronic acid derivatives.

Spill Response and Decontamination

In the event of a spill, immediate containment is required to prevent severe eye damage and respiratory sensitization[4][5].

Step-by-Step Spill Response:

  • Evacuate & Isolate : Immediately step back from the spill zone. Allow the fume hood ventilation to clear aerosolized particulates for a minimum of 5 minutes[5].

  • Dry Containment : Do not dry-sweep, as mechanical agitation will aerosolize the sensitizing piperazine dust[4][9]. Instead, gently cover the powder with damp absorbent spill pads.

  • Neutralization : Wipe the contaminated surface with a mildly acidic aqueous solution (e.g., 1% acetic acid) to protonate and neutralize the basic piperazine moiety, rendering it highly water-soluble.

  • Secondary Wash : Wash the area thoroughly with soap and water to remove residual boronic acid, which is inherently water-soluble[1].

  • Validation Check : Inspect the surface under bright light. The decontamination is validated when no white residue or crystalline sheen remains on the work surface.

Regulatory Waste Disposal Plan

Waste containing 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid must be managed strictly according to US EPA guidelines (40 CFR 261.3)[3][10].

  • Solid Waste : Consolidate all contaminated consumables (gloves, spatulas, wipes, and empty reagent bottles) into a designated solid hazardous waste drum lined with a heavy-duty polyethylene bag[11].

  • Liquid Waste : Segregate reaction filtrates into "Halogen-Free Organic Waste" carboys[12].

    • Crucial Causality: Because the piperazine ring is a basic amine, never mix this waste with highly acidic waste streams (e.g., nitric acid, piranha solution) without prior neutralization. Mixing incompatible basic amines with strong oxidizers or acids can trigger a violent exothermic reaction and potential container rupture[4][12].

References

  • Source: thermofisher.
  • Source: chemicalbook.
  • Title: 29 CFR 1910.
  • Source: osha.
  • Source: osha.
  • Source: nj.
  • Source: aksci.
  • Source: scbt.
  • Title: (E)-(Hexen-1-yl)
  • Title: Material Safety Data Sheet - (2-Methylpropyl)
  • Source: novachem.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid
© Copyright 2026 BenchChem. All Rights Reserved.